molecular formula C8H6ClFO2 B588480 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone CAS No. 2002-75-7

2-Chloro-5'-fluoro-2'-hydroxy-acetophenone

Cat. No.: B588480
CAS No.: 2002-75-7
M. Wt: 188.582
InChI Key: MXQGROLAGNLEHA-UHFFFAOYSA-N
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Description

2-Chloro-5'-fluoro-2'-hydroxy-acetophenone, also known as 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone, is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.582. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-(5-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQGROLAGNLEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653853
Record name 2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002-75-7
Record name 2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Characterization and Utilization of 2-Chloro-5'-fluoro-2'-hydroxyacetophenone

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Chloro-5'-fluoro-2'-hydroxyacetophenone (CAS 2002-75-7), a critical pharmacophore intermediate used in the synthesis of fluorinated benzofurans and kinase inhibitors.[1] While the nominal molecular weight is 188.58 g/mol , successful deployment of this compound in drug development requires a nuanced understanding of its isotopic mass distribution, synthesis challenges (specifically regioselectivity), and handling protocols due to its lachrymatory nature.[1]

This document moves beyond basic physical constants to establish a self-validating protocol for synthesis, purification, and analytical verification.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Molecular Weight Analysis

For high-resolution mass spectrometry (HRMS) and quantitative analysis, relying on the average molecular weight is insufficient.[1] The presence of Chlorine-35 and Chlorine-37 isotopes creates a distinct mass spectral signature that serves as a primary identity test.[1]

PropertyValue / Description
IUPAC Name 2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethan-1-one
CAS Number 2002-75-7
Molecular Formula C₈H₆ClFO₂
Average Molecular Weight 188.58 g/mol
Monoisotopic Mass 188.0040 (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O)
Isotopic Pattern M (100%) and M+2 (~32%) due to ³⁷Cl abundance
Solubility & Stability Profile
  • Lipophilicity (LogP): ~2.1 (Predicted).[1] Soluble in DCM, Ethyl Acetate, and DMSO.[1]

  • Stability: The

    
    -chloro ketone moiety is highly reactive toward nucleophiles.[1] Avoid protic solvents (methanol/ethanol) during long-term storage to prevent hemiacetal formation or solvolysis.[1]
    
  • pKa: The phenolic hydroxyl group has a pKa of ~7.5–8.0, lowered by the electron-withdrawing fluorine and the ortho-carbonyl group (hydrogen bonding).[1]

Synthesis & Production Workflow

The synthesis of 2-Chloro-5'-fluoro-2'-hydroxyacetophenone typically proceeds via a two-stage workflow designed to ensure regioselectivity.[1] The process begins with the Fries rearrangement of 4-fluorophenyl acetate, followed by controlled

1
Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the critical pathway and decision points to avoid common impurities (such as di-chlorinated byproducts).

SynthesisPathwayStart4-Fluorophenol(Raw Material)Step1Esterification(Ac2O)Start->Step1Inter14-Fluorophenyl AcetateStep1->Inter1Step2Fries Rearrangement(AlCl3, 140°C)Inter1->Step2Precursor5'-Fluoro-2'-hydroxyacetophenone(MW 154.14)Step2->PrecursorOrtho-migrationStep3Alpha-Chlorination(CuCl2 or SO2Cl2)Precursor->Step3Product2-Chloro-5'-fluoro-2'-hydroxyacetophenone(MW 188.58)Step3->Product1.0 eq Chlorinating AgentImpurity2,2-Dichloro Impurity(Over-chlorination)Step3->ImpurityExcess Agent / High Temp

Figure 1: Synthetic route highlighting the critical control point at the chlorination step to prevent over-chlorination.

Detailed Methodology

Step 1: Precursor Synthesis (Fries Rearrangement)

  • Protocol: React 4-fluorophenol with acetic anhydride to form the ester. Treat the ester with anhydrous Aluminum Chloride (

    
    ) at 120–140°C (neat or in chlorobenzene).[1]
    
  • Mechanism: The Lewis acid coordinates with the carbonyl oxygen, facilitating acyl group migration to the ortho position.[1]

  • Critical Check: Monitor by TLC/HPLC for the disappearance of the ester.[1] The product (5'-Fluoro-2'-hydroxyacetophenone) is a solid (mp 31-35°C).[1]

Step 2: Selective


-Chlorination1
  • Reagent Choice: Use Copper(II) Chloride (

    
    )  in refluxing ethyl acetate/chloroform mixture.[1] This method is preferred over elemental chlorine (
    
    
    ) or Sulfuryl Chloride (
    
    
    ) because
    
    
    minimizes the formation of the 2,2-dichloro byproduct.[1]
  • Stoichiometry: Strictly limit reagent to 1.0–1.05 equivalents.

  • Workup: Quench with cold water. The

    
    -chloro ketone is a potent lachrymator  (tear-inducing).[1] All work must be performed in a fume hood.[1]
    

Analytical Characterization & Validation

To confirm the molecular weight and structural integrity, a multi-modal approach is required.

Mass Spectrometry (MS) Validation

The "Molecular Weight" verification is best performed using LC-MS with Electrospray Ionization (ESI) in Negative Mode (ESI-), targeting the phenolate ion.[1]

  • Target Ion:

    
    
    
  • Calculated m/z: 186.99 (for ³⁵Cl isotope).[1]

  • Isotope Confirmation: You must observe the ³⁷Cl satellite peak at m/z 188.99 with an intensity approximately 33% of the base peak.[1]

    • If the M+2 peak is absent:[1] The product is likely the non-chlorinated precursor (MW 154).[1]

    • If a large M+4 peak exists: The product is contaminated with the dichloro impurity.[1]

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof, distinguishing the target from regioisomers.[1]

NucleusChemical Shift (

)
MultiplicityAssignment
¹H NMR 11.50 ppmSinglet (Broad)Phenolic -OH (Intramolecular H-bond)
¹H NMR 4.65 ppmSinglet

(Alpha-methylene)
¹H NMR 7.0 – 7.5 ppmMultipletsAromatic Ring Protons (3H)
¹⁹F NMR -120 to -125 ppmMultipletFluorine on aromatic ring
QC Decision Tree (Graphviz Visualization)

QCWorkflowSampleCrude Product SampleHPLCHPLC Purity CheckSample->HPLCDecision1Purity > 98%?HPLC->Decision1MSMass Spec (ESI-)Decision1->MSYesFailREJECT / REWORKDecision1->FailNoIsotopeCheck Isotope Pattern(M and M+2)MS->IsotopeNMR1H NMR Verification(CH2Cl Singlet @ 4.6ppm)Isotope->NMRPattern MatchesIsotope->FailPattern InvalidPassRELEASE LOT(Valid MW 188.58)NMR->Pass

Figure 2: Quality Control workflow ensuring both purity and structural identity.

Applications in Drug Development[1][2]

This molecule is a versatile electrophilic building block .[1] The combination of the

1
  • Benzofuran Synthesis: Under basic conditions (e.g.,

    
     in acetone), the phenolic oxygen attacks the 
    
    
    -carbon, displacing chloride to form 5-fluoro-3-coumaranone or substituted 5-fluorobenzofurans .[1] These scaffolds are prevalent in anti-arrhythmic drugs and kinase inhibitors.[1]
  • Thiazole Formation: Reaction with thioureas or thioamides yields 4-(2-hydroxy-5-fluorophenyl)thiazoles, a common motif in antifungal research (azole class).[1]

  • Enzyme Inhibition Studies: The

    
    -chloro ketone moiety can act as a covalent warhead, targeting cysteine residues in enzyme active sites during early-stage inhibitor screening.[1]
    

Safety & Handling (Critical)

Warning: 2-Chloro-5'-fluoro-2'-hydroxyacetophenone is an

1
  • Hazard: Potent lachrymator (causes severe eye and respiratory irritation) and skin sensitizer.[1]

  • Containment: Weighing and transfer must occur inside a certified chemical fume hood.[1]

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically displace the chloride and deactivate the lachrymatory potential.[1]

References

  • ChemicalBook. (2025).[1] 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone Product Properties and CAS 2002-75-7.[1][2][3] Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2024).[1] 5-Fluoro-2-hydroxyacetophenone (Precursor Data). NIST Chemistry WebBook, SRD 69.[1][4] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: 5'-Fluoro-2'-hydroxyacetophenone and derivatives. Retrieved from [1]

  • PubChem. (2025).[1][6][7] Compound Summary: 2'-Hydroxyacetophenone derivatives. National Library of Medicine.[1] Retrieved from [1]

Unveiling the Mechanistic Potential of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Uncharted Territory of a Novel Acetophenone

In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This technical guide addresses the compound 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone , a molecule situated at the confluence of several promising pharmacophores. It is imperative to state at the outset that, as of the current scientific literature, the specific mechanism of action for this precise molecule has not been explicitly elucidated.

However, the absence of direct evidence presents not a barrier, but an opportunity for predictive analysis and targeted investigation. This document, therefore, leverages established knowledge of structurally related halogenated and hydroxylated acetophenones to construct a robust, albeit hypothetical, framework for the potential mechanisms of action of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone. Our approach is grounded in the synthesis of existing data on similar compounds, providing a scientifically rigorous foundation for future research and development.

This guide is designed for the discerning researcher, scientist, and drug development professional. It eschews a conventional template in favor of a narrative that logically builds a case for the compound's potential biological activities, offering both theoretical insights and practical, actionable experimental protocols to validate these hypotheses.

I. The Architectural Blueprint: Deconstructing 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone for Mechanistic Clues

The molecular architecture of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone offers several key features that likely dictate its biological interactions:

  • The Hydroxyacetophenone Core: This fundamental scaffold is a well-established pharmacophore. Hydroxyacetophenones are known to possess a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1] The presence of both a hydroxyl and a carbonyl group provides opportunities for hydrogen bonding and coordination with biological targets.

  • Halogen Substituents (Chloro and Fluoro): The inclusion of chlorine and fluorine atoms significantly modulates the electronic and lipophilic properties of the molecule. These substitutions can enhance membrane permeability, alter metabolic stability, and influence binding affinity to target proteins. The specific placement of these halogens on the aromatic ring will create a unique electrostatic potential, guiding its interaction with biological macromolecules.

Given these structural alerts, we can hypothesize two primary, and potentially interconnected, mechanisms of action for 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone: a role as a broad-spectrum antimicrobial agent and as a modulator of inflammatory pathways.

II. Hypothesized Mechanism of Action 1: A Broad-Spectrum Antimicrobial Agent

The prevalence of antimicrobial activity among hydroxyacetophenone derivatives suggests that 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone may exert its effects through the disruption of essential microbial processes.[1]

A. Postulated Molecular Targets and Pathways

The lipophilic nature of the compound, enhanced by the halogen substituents, may facilitate its passage through microbial cell membranes. Once inside, potential mechanisms could include:

  • Enzyme Inhibition: The acetophenone moiety could interact with the active sites of key bacterial or fungal enzymes. The hydroxyl and carbonyl groups are prime candidates for forming hydrogen bonds with amino acid residues, while the halogenated phenyl ring could engage in hydrophobic or halogen bonding interactions.

  • Disruption of Cell Wall Integrity: The compound might interfere with the biosynthesis of peptidoglycan in bacteria or chitin in fungi, leading to compromised cell wall integrity and subsequent cell lysis.

  • Interference with Nucleic Acid or Protein Synthesis: Interaction with DNA gyrase, topoisomerases, or the ribosomal machinery are other plausible mechanisms to disrupt microbial replication and growth.

B. Experimental Workflow for Validating Antimicrobial Activity

To systematically investigate the hypothesized antimicrobial properties, a multi-tiered approach is recommended.

1. Initial Screening for Antimicrobial Spectrum:

  • Objective: To determine the range of bacteria and fungi against which 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone exhibits activity.

  • Methodology:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Perform a broth microdilution assay according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

    • Include appropriate positive (standard antibiotics/antifungals) and negative (vehicle) controls.

    • Following incubation, determine the MIC as the lowest concentration of the compound that inhibits visible growth.

2. Elucidating the Mode of Action:

  • Objective: To discern whether the compound is bactericidal/fungicidal or bacteriostatic/fungistatic and to identify the primary cellular process it disrupts.

  • Methodology:

    • Time-Kill Assays: To differentiate between cidal and static effects.

    • Macromolecule Synthesis Inhibition Assays: Utilize radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein, and ¹⁴C-N-acetylglucosamine for peptidoglycan) to assess the compound's impact on the synthesis of these essential macromolecules. A significant reduction in the incorporation of a specific precursor will point towards the inhibited pathway.

Diagram of the Proposed Experimental Workflow for Antimicrobial Mechanism of Action Studies:

Antimicrobial_Workflow cluster_screening Initial Screening cluster_moa Mechanism of Action Elucidation cluster_target Target Identification start Compound Synthesis & Characterization mic_assay Broth Microdilution Assay (MIC Determination) start->mic_assay time_kill Time-Kill Assays mic_assay->time_kill macro_synthesis Macromolecule Synthesis Inhibition Assays mic_assay->macro_synthesis enzyme_assays Specific Enzyme Inhibition Assays macro_synthesis->enzyme_assays proteomics Comparative Proteomics/ Transcriptomics macro_synthesis->proteomics

Caption: A streamlined workflow for the systematic investigation of the antimicrobial mechanism of action.

III. Hypothesized Mechanism of Action 2: A Modulator of Inflammatory Pathways

The documented use of 5'-Fluoro-2'-hydroxyacetophenone as a precursor for anti-inflammatory drugs strongly suggests that our target compound may also interact with key nodes in the inflammatory cascade.[2]

A. Postulated Molecular Targets and Pathways

Inflammation is a complex biological response involving a multitude of signaling pathways. Potential targets for 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone include:

  • Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and/or COX-2 is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). The acetophenone scaffold could potentially bind to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins.

  • Lipoxygenase (LOX) Enzymes: Similar to COX enzymes, LOX enzymes are involved in the synthesis of pro-inflammatory leukotrienes.

  • Cytokine Signaling Pathways: The compound could interfere with the production or signaling of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This could occur through the inhibition of upstream signaling kinases (e.g., MAPKs, IKK) or transcription factors (e.g., NF-κB).

  • Cysteinyl-leukotriene receptor type 1 (CysLT1): Given that a related hydroxyacetophenone derivative is a known CysLT1 antagonist, this is a highly plausible target.[1] Antagonism of this receptor would block the pro-inflammatory effects of leukotrienes.

B. Experimental Workflow for Validating Anti-inflammatory Activity

A cellular and biochemical approach is warranted to dissect the potential anti-inflammatory mechanism.

1. Cellular Assays for Anti-inflammatory Effects:

  • Objective: To assess the compound's ability to suppress inflammatory responses in a cellular context.

  • Methodology:

    • Use a relevant cell line, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or peripheral blood mononuclear cells (PBMCs).

    • Treat the cells with various concentrations of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone prior to or concurrently with the inflammatory stimulus.

    • Measure the production of key inflammatory mediators:

      • Prostaglandin E₂ (PGE₂): Quantify using an ELISA kit to assess COX pathway inhibition.

      • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Measure levels in the cell culture supernatant using ELISA or a multiplex bead array.

      • Nitric Oxide (NO): Determine NO production using the Griess assay as an indicator of iNOS activity.

2. Biochemical Assays for Target Engagement:

  • Objective: To determine if the compound directly interacts with and inhibits specific inflammatory enzymes or receptors.

  • Methodology:

    • COX-1/COX-2 Inhibition Assays: Utilize commercially available kits to measure the IC₅₀ of the compound against purified COX-1 and COX-2 enzymes.

    • 5-LOX Inhibition Assay: Similarly, determine the IC₅₀ against purified 5-lipoxygenase.

    • CysLT1 Receptor Binding Assay: Perform a competitive binding assay using a radiolabeled CysLT1 ligand to determine the binding affinity (Kᵢ) of the compound for the receptor.

3. Probing Intracellular Signaling Pathways:

  • Objective: To identify the specific signaling pathways modulated by the compound.

  • Methodology:

    • Western Blot Analysis: In stimulated cells treated with the compound, probe for the phosphorylation status of key signaling proteins such as p38 MAPK, JNK, ERK, and IκBα. A decrease in the phosphorylation of these proteins would indicate inhibition of their respective pathways.

    • NF-κB Reporter Assay: Use a cell line stably transfected with an NF-κB-luciferase reporter construct to quantify the effect of the compound on NF-κB transcriptional activity.

Diagram of the Hypothesized Anti-inflammatory Signaling Pathways and Potential Points of Intervention:

AntiInflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK CysLT1 CysLT1 Receptor NFkB NF-κB MAPK->NFkB NFkB_complex IκBα-NF-κB IKK->NFkB_complex phosphorylates IκBα NFkB_complex->NFkB releases NF-κB Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX produces Prostaglandins LOX 5-LOX Arachidonic_Acid->LOX produces Leukotrienes Leukotrienes Leukotrienes LOX->Leukotrienes Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Leukotrienes->CysLT1 Compound 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone Compound->CysLT1 Antagonism? Compound->IKK Inhibition? Compound->COX Inhibition? Compound->LOX Inhibition?

Sources

Technical Guide: Research Frontiers for 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated "Warhead" Scaffold

In the landscape of medicinal chemistry, 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone (CAS: 2002-75-7) represents a high-value "lynchpin" intermediate. Its structural uniqueness lies in the convergence of three distinct reactive functionalities: an electrophilic


-chloro ketone, a nucleophilic ortho-hydroxyl group, and a metabolically robust fluorine substituent.

This guide analyzes the compound not merely as a reagent, but as a divergent scaffold capable of accessing three critical pharmacophore classes: 6-fluorobenzofurans , 6-fluorochromones , and fluorinated aminothiazoles . For drug development professionals, this molecule offers a direct synthetic vector to enhance metabolic stability (via fluorination) while accessing privileged heterocyclic space.

Module 1: Chemical Profile & Reactivity Analysis

Structural Logic

The molecule functions as a bifunctional electrophile-nucleophile system. The specific placement of the fluorine atom at the 5' position (para to the hydroxyl) is strategic for blocking metabolic hydroxylation, a common clearance pathway for phenolic drugs.

FeatureChemical RoleDrug Development Implication

-Chloro Ketone
High-reactivity electrophile ("Warhead")Enables rapid alkylation; precursor to thiazoles/imidazoles via Hantzsch synthesis.
2'-Hydroxyl Group Intramolecular nucleophileFacilitates cyclization to oxygen heterocycles (benzofurans/chromones).
5'-Fluorine Metabolic blocker / Electronic modulatorIncreases lipophilicity (

) and prevents Phase I metabolism at the para-position.
The "Divergent Synthesis" Map

The following diagram illustrates how this single precursor branches into three distinct therapeutic classes.

DivergentSynthesis Start 2-Chloro-5'-fluoro- 2'-hydroxy-acetophenone RouteA Base-Mediated Cyclization Start->RouteA RouteB Acid/Anhydride Condensation Start->RouteB RouteC Hantzsch Synthesis (Thiourea) Start->RouteC ProductA 6-Fluorobenzofuran-3-one (Kinase Inhibitor Scaffold) RouteA->ProductA - HCl ProductB 6-Fluorochromone (Antifungal/Neuroprotective) RouteB->ProductB + RCOOH ProductC Fluorinated Aminothiazole RouteC->ProductC + Thiourea

Figure 1: Divergent synthetic pathways from the core scaffold. The


-chloro ketone acts as the pivot point for all transformations.

Module 2: Primary Research Areas

The Benzofuran Route (Kinase Inhibition)

Benzofuran-3-ones are privileged scaffolds in kinase inhibitor design (e.g., VEGFR, EGFR inhibitors). The 6-fluoro substitution is particularly valuable because it mimics the electronic properties of oxygen while maintaining a smaller steric profile than a methoxy group.

  • Mechanism: Intramolecular

    
     displacement of the chloride by the phenoxide anion.
    
  • Application: Synthesis of fluorinated aurones (via condensation with benzaldehydes) which exhibit potent anticancer activity.

The Chromone Route (Antimicrobial & Neuroprotection)

Chromones are naturally occurring pharmacophores. Introducing a fluorine atom at the 6-position (derived from the 5'-fluoro precursor) has been shown to significantly enhance biological activity against Candida species and improve blood-brain barrier (BBB) penetration for CNS targets.

  • Key Reaction: Baker-Venkataraman rearrangement followed by cyclization.

  • Target: 6-Fluoro-flavones (neuroprotective agents).

The Thiazole Route (Infectious Disease)

By reacting the


-chloro ketone with thioureas or thioamides (Hantzsch Thiazole Synthesis), researchers can access 2-amino-4-(5-fluoro-2-hydroxyphenyl)thiazoles.
  • Utility: These structures mimic the pharmacophore of modern antifungal azoles and bacterial DNA gyrase inhibitors.

Module 3: Validated Experimental Protocol

Objective: Synthesis of 6-Fluorobenzofuran-3-one via intramolecular cyclization. Rationale: This protocol demonstrates the "self-validating" nature of the chemistry—successful cyclization is immediately evident by the disappearance of the aliphatic


-chloro protons in NMR.
Materials
  • Precursor: 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone (1.0 eq)

  • Base: Sodium Acetate (NaOAc) (anhydrous, 2.5 eq)

  • Solvent: Ethanol (absolute)

  • Workup: Ethyl acetate, Brine,

    
    
    
Step-by-Step Methodology
  • Preparation: Dissolve 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add anhydrous Sodium Acetate (25 mmol) in a single portion.

    • Note: NaOAc is preferred over stronger bases (like NaOH) to prevent ring opening or polymerization of the sensitive furanone product.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
    
    • Endpoint: Disappearance of the starting material spot (

      
      ) and appearance of a new, more polar spot (
      
      
      
      ).
  • Quench & Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane to yield off-white needles.

Analytical Validation Criteria
TechniqueExpected SignalMechanistic Confirmation
1H NMR Disappearance of singlet at

4.7 ppm (

)
Confirms loss of chlorine and cyclization.
1H NMR New singlet at

4.6 ppm (

)
Confirms formation of the furanone ring.
IR Shift in Carbonyl stretch (

)
Indicates ring strain of the 5-membered furanone.

Module 4: Future Outlook & Metabolic Stability

Research into this scaffold is moving toward metabolic hardening . The 5-fluoro group serves as a bioisostere for hydrogen but blocks metabolic oxidation.

  • Hypothesis for Future Study: Comparative metabolic stability assays (microsomal stability) between the 5-fluoro derivative and the non-fluorinated parent (2-chloro-2'-hydroxyacetophenone) will likely show significantly prolonged half-life (

    
    ) for the fluorinated analog, making it a superior candidate for oral drug delivery.
    

References

  • Synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone and related alpha-haloketones. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Provides crystallographic and synthetic data for the structural class of alpha-chloro-hydroxyacetophenones.

  • Antifungal and antibiofilm activities of chromones against nine Candida species. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Validates the biological utility of chromone derivatives accessible from this scaffold.

  • Preparation process of 5-fluoro-2-hydroxyacetophenone (Precursor Synthesis).
  • Reaction of alpha-haloketones with thioureas (Hantzsch Synthesis). Source: ResearchGate URL:[1][2][3][Link] Relevance: Establishes the mechanism for converting the scaffold into aminothiazoles.

  • Chemical Synthesis Applications of 2-Hydroxyacetophenone Derivatives. Source: NBInno Technical Guide URL:[Link] Relevance: Broad overview of the reactivity profile of ortho-hydroxyacetophenones.

Sources

Methodological & Application

The Versatile Synthon: Applications of 2-Hydroxyacetophenone Derivatives in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: While the specific molecule 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone is not widely documented in readily available literature, its core structure is representative of a highly versatile class of organic intermediates. This guide will focus on the synthesis and application of the closely related and well-characterized compound, 5-fluoro-2'-hydroxyacetophenone . Understanding the reactivity and synthetic potential of this analog provides a strong foundation for the synthesis and application of other substituted 2-hydroxyacetophenones, including a proposed synthetic route to the target molecule, 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone.

Introduction to Substituted 2-Hydroxyacetophenones

Substituted 2-hydroxyacetophenones are invaluable building blocks in organic and medicinal chemistry.[1] The presence of three key functional elements—a reactive aromatic ring, a nucleophilic hydroxyl group, and an electrophilic carbonyl group—provides a rich landscape for a multitude of chemical transformations. These compounds serve as precursors for a wide range of heterocyclic systems and other complex molecules with significant biological activities.[2][3] Their derivatives have been instrumental in the development of pharmaceuticals, agrochemicals, and materials science.[2]

Synthesis of the Core Intermediate: 5-Fluoro-2'-hydroxyacetophenone

A common and industrially viable method for the synthesis of 5-fluoro-2'-hydroxyacetophenone involves a multi-step process starting from readily available aminophenol.[4][5] This pathway leverages classical named reactions to construct the target molecule efficiently.

Synthetic Pathway Overview

The synthesis proceeds through four main steps:

  • Acetylation: Protection of both the amino and hydroxyl groups of p-aminophenol.

  • Fries Rearrangement: A Lewis acid-catalyzed rearrangement to introduce the acetyl group onto the aromatic ring.

  • Hydrolysis: Deprotection of the amino group.

  • Diazotization and Fluorination: Conversion of the amino group to a fluoro group via a diazonium salt intermediate.

G cluster_synthesis Synthesis of 5-Fluoro-2'-hydroxyacetophenone aminophenol p-Aminophenol diacetate 4-Acetamidophenol acetate aminophenol->diacetate Acetic Anhydride rearranged 2-Acetyl-4-acetamidophenol diacetate->rearranged Fries Rearrangement (AlCl3, NaCl) amino_ketone 2-Acetyl-4-aminophenol rearranged->amino_ketone Acid Hydrolysis (HCl) final_product 5-Fluoro-2'-hydroxyacetophenone amino_ketone->final_product Diazotization & Fluorination (NaNO2, HF) G cluster_applications Applications of 5-Fluoro-2'-hydroxyacetophenone start 5-Fluoro-2'-hydroxyacetophenone chalcone 2'-Hydroxy-5'-fluorochalcone start->chalcone Aromatic Aldehyde, Base (Claisen-Schmidt) flavone 6-Fluoroflavone start->flavone 1. Benzoyl Chloride 2. Baker-Venkataraman Rearrangement 3. Acid Cyclization other_heterocycles Other Heterocycles (e.g., Chromones) start->other_heterocycles Various Reagents chalcone->flavone Oxidative Cyclization (e.g., I2/DMSO)

Caption: Synthetic pathways from 5-fluoro-2'-hydroxyacetophenone.

Protocol for the Synthesis of a 6-Fluoroflavone Derivative

[6] Step 1: Synthesis of 2'-Hydroxy-5'-fluorochalcone (Claisen-Schmidt Condensation)

  • Dissolve 5-fluoro-2'-hydroxyacetophenone and a substituted aromatic aldehyde in ethanol.

  • Add a solution of potassium hydroxide or sodium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water and acidify to precipitate the chalcone.

  • Filter, wash, and recrystallize the product.

Step 2: Oxidative Cyclization to 6-Fluoroflavone

  • Dissolve the synthesized chalcone in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine.

  • Heat the reaction mixture. The progress of the reaction can be monitored by TLC.

  • After completion, the reaction mixture is poured into a solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated flavone is filtered, washed, and purified.

Proposed Synthetic Route to 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone

To synthesize the target molecule, 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone, a regioselective chlorination of 5-fluoro-2'-hydroxyacetophenone is required. The hydroxyl and acetyl groups on the aromatic ring will direct the electrophilic substitution. The strongly activating and ortho-, para-directing hydroxyl group will have a dominant effect. Given that the para position to the hydroxyl group is occupied by the fluorine atom, the incoming electrophile (Cl+) will be directed to the ortho position.

Proposed Chlorination Protocol

Reagents:

  • Starting Material: 5-Fluoro-2'-hydroxyacetophenone

  • Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

  • Solvent: Dichloromethane (DCM) or Acetonitrile

Procedure:

  • Dissolve 5-fluoro-2'-hydroxyacetophenone in the chosen solvent in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the chlorinating agent (1.0 equivalent) in the same solvent to the cooled solution under stirring.

  • Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a solution of sodium sulfite (if using SO₂Cl₂).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone.

G cluster_proposed Proposed Synthesis of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone start 5-Fluoro-2'-hydroxyacetophenone target 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone start->target Electrophilic Chlorination (e.g., SO2Cl2 or NCS)

Caption: Proposed chlorination of 5-fluoro-2'-hydroxyacetophenone.

Conclusion

While direct literature on 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone is scarce, the principles of organic synthesis allow for a rational design of its preparation from the well-documented intermediate, 5-fluoro-2'-hydroxyacetophenone. The rich chemistry of substituted 2-hydroxyacetophenones underscores their importance as versatile synthons in the creation of a diverse array of complex molecules for the pharmaceutical and chemical industries. The protocols and pathways detailed herein provide a comprehensive guide for researchers and professionals in drug development.

References

Sources

Application Note: Derivatization & Biological Profiling of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic derivatization of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone (CFHA) for applications in medicinal chemistry and chemical proteomics. CFHA serves a dual role in biological assays: first, as a privileged scaffold precursor for the synthesis of bioactive 5-fluorobenzofurans (kinase inhibitors, antimicrobials); and second, as a covalent electrophilic warhead for mapping reactive cysteine residues in Activity-Based Protein Profiling (ABPP). This document provides validated protocols for scaffold cyclization, fluorescent probe synthesis, and proteomic labeling, supported by mechanistic insights and quality control parameters.

Chemical Biology Profile & Reactivity

The utility of CFHA lies in its dense functionalization. It contains three distinct reactive centers that allow for orthogonal derivatization strategies. Understanding this reactivity is prerequisite to successful assay design.

Structural Analysis
  • 
    -Chloro Ketone (Warhead):  A potent electrophile. It undergoes 
    
    
    
    substitution with thiols (cysteines) or amines. In the presence of base, it facilitates intramolecular cyclization.
  • 2'-Phenolic Hydroxyl: An intramolecular nucleophile. Under basic conditions, the phenoxide ion attacks the

    
    -carbon to form the furan ring.
    
  • 5'-Fluorine: A bioisostere of hydrogen. It enhances metabolic stability (blocking P450 oxidation at the para-position relative to the phenol) and modulates lipophilicity without significant steric perturbation.

Reactivity Map

The following diagram illustrates the divergent pathways for CFHA derivatization:

CFHA_Reactivity CFHA 2-Chloro-5'-fluoro- 2'-hydroxy-acetophenone (CFHA) Base Base (K2CO3/DBU) CFHA->Base Intramolecular Cyclization Hydrazine Fluorescent Hydrazide (e.g., Dansyl-hydrazine) CFHA->Hydrazine Schiff Base Formation Cysteine Protein Cysteine (-SH) CFHA->Cysteine SN2 Alkylation (ABPP) Benzofuran 5-Fluoro-benzofuran-3-one (Bioactive Scaffold) Base->Benzofuran FluoroProbe Fluorescent Covalent Probe (Cys-Reactive) Hydrazine->FluoroProbe Adduct S-Alkylated Protein (Covalent Tag) Cysteine->Adduct

Figure 1: Divergent synthetic pathways for CFHA. Blue: Starting Material; Green: Drug Scaffold; Yellow: Imaging Probe; Red: Proteomic Adduct.

Application A: Synthesis of Bioactive 5-Fluorobenzofuran Scaffolds

Context: Benzofurans are key pharmacophores in kinase inhibitors and anti-tumor agents. The 5-fluoro substitution is critical for enhancing potency and metabolic half-life. The following protocol utilizes the Rap-Stoermer type cyclization or direct base-mediated closure to generate the benzofuran-3-one core.

Protocol 1: One-Pot Cyclization to 5-Fluorobenzofuran-3-one

Reagents:

  • Substrate: CFHA (1.0 eq)

  • Base: Potassium Carbonate (

    
    , 2.5 eq) or Sodium Acetate (
    
    
    
    )
  • Solvent: Acetone (dry) or DMF

  • Temperature: Reflux (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of CFHA in 10 mL of anhydrous acetone in a round-bottom flask.

  • Activation: Add 2.5 mmol of anhydrous

    
    . The solution may turn yellow due to phenoxide formation.
    
  • Reaction: Heat the mixture to reflux under an inert atmosphere (

    
    ) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
    
    
    
    ) will disappear, and a more polar spot (
    
    
    ) will appear.
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Mechanism: The base deprotonates the 2'-OH. The resulting phenoxide performs an intramolecular


 attack on the 

-carbon, displacing the chloride to form the 5-fluorobenzofuran-3-one.

Key Data Points for Validation:

Parameter Expected Value Notes
Yield 75–85% Lower yields in DMF due to workup loss.

| 1H NMR |


 4.6 ppm (s, 2H) | Appearance of -OCH2- singlet (furanone ring). |
| MS (ESI)  | [M+H]+ = 153.1 | Loss of HCl (36 Da) from precursor. |

Application B: Cysteine Reactivity Profiling (ABPP)

Context:


-Chloro acetophenones are "scout fragments" in Activity-Based Protein Profiling (ABPP). They covalently label hyper-reactive cysteines in the proteome. This assay identifies druggable pockets in proteins that are otherwise difficult to target.
Protocol 2: Proteomic Labeling with CFHA

Reagents:

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100.

  • Probe: CFHA (50 mM stock in DMSO).

  • Click Reagent (Optional): If using an alkyne-derivative of CFHA. Note: Since native CFHA lacks a click handle, this protocol assumes direct MS analysis or competition assays.

  • Competitor: Iodoacetamide (IA) or a known inhibitor.

Workflow (Competition Assay):

  • Lysate Preparation: Prepare cell lysate (e.g., HeLa or HEK293) at 1 mg/mL protein concentration.

  • Probe Incubation: Treat lysate with CFHA (10–50

    
    ) for 1 hour at 
    
    
    
    .
    • Control: Treat parallel sample with DMSO only.

  • Chase/Competition: Add a broad-spectrum cysteine probe (e.g., Iodoacetamide-Desthiobiotin) to both samples. React for 1 hour.

  • Enrichment & Digestion: Streptavidin-enrich the IA-labeled proteins, digest with Trypsin.

  • LC-MS/MS Analysis: Quantify peptide abundance.

    • Result Interpretation: Peptides that disappear in the CFHA-treated sample represent cysteines that were covalently modified by CFHA, preventing IA binding.

Biological Logic: The 5-fluoro group on CFHA alters the electrophilicity of the ketone slightly compared to the non-fluorinated analog, potentially tuning selectivity toward specific cysteine


 values.

Application C: Synthesis of Fluorescent Covalent Probes

Context: To directly visualize CFHA binding in cells without mass spectrometry, the ketone moiety can be derivatized with a fluorophore before biological application. This creates a "Turn-On" probe.

Protocol 3: Hydrazone Derivatization

Reagents:

  • CFHA (1.0 eq)

  • Dansyl Hydrazine (1.0 eq) (Fluorophore)

  • Catalyst: Acetic Acid (cat.)

  • Solvent: Ethanol

Step-by-Step Methodology:

  • Mix: Combine CFHA and Dansyl Hydrazine in Ethanol.

  • Catalyze: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat at

    
     for 2 hours.
    
  • Isolate: Cool on ice. The hydrazone product usually precipitates. Filter and wash with cold ethanol.

Assay Utility: The resulting molecule retains the


-chloro group (warhead) but now carries a Dansyl tag. When incubated with cells, it will alkylate cysteines, and the fluorescence can be visualized via microscopy (Ex/Em: 340/520 nm).

Visualizing the Assay Workflow

The following diagram details the decision matrix for using CFHA in drug discovery versus target identification.

Assay_Workflow Start Experimental Goal Branch1 Drug Discovery (Lead Gen) Start->Branch1 Branch2 Target ID (Proteomics) Start->Branch2 Step1A Cyclize to 5-F-Benzofuran Branch1->Step1A Step2A Direct Incubation (CFHA) Branch2->Step2A Step1B Screen vs Kinase Panel Step1A->Step1B Step2B Competition ABPP (Mass Spec) Step2A->Step2B Step2C Identify Covalent Targets Step2B->Step2C

Figure 2: Workflow selection for CFHA. Left: Scaffold generation for library screening. Right: Chemoproteomic profiling for target validation.

References

  • Benzofuran Synthesis & Bioactivity

    • Natural source, bioactivity and synthesis of benzofuran derivatives.[1][2][3] (2019). RSC Advances. [Link]

  • Cysteine Profiling (ABPP)

    • A perspective on cysteine-reactive activity-based probes. (2025).[4][5] Organic & Biomolecular Chemistry. [Link]

  • Derivatization Chemistry

    • Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals. (2021).[4] Taylor & Francis. [Link]

  • Scaffold Reactivity

    • De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization.[6] (2014). Organic & Biomolecular Chemistry. [Link]

  • Targeting Reactive Cysteines

    • Quantitative reactivity profiling predicts functional cysteines in proteomes.[7] (2014). Nature. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this critical synthesis. Our goal is to provide you with the in-depth, field-proven insights necessary to optimize your reaction outcomes, ensure high purity, and streamline your development pipeline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone, and how do they influence the impurity profile?

A1: The most prevalent and industrially relevant synthetic strategy involves two key transformations: the acylation of a phenol and a subsequent rearrangement. The typical sequence starts with 4-fluorophenol, which is first acylated with chloroacetic anhydride or chloroacetyl chloride to form 4-fluorophenyl chloroacetate. This intermediate then undergoes a Lewis acid-catalyzed Fries Rearrangement to yield the target molecule.[1][2][3] An alternative, though often less efficient, route is the direct Friedel-Crafts acylation of 4-fluorophenol with chloroacetyl chloride.[4][5] Each route has a distinct impurity profile. The Fries rearrangement is notorious for generating positional isomers, while direct acylation can suffer from low yields and catalyst-related side products.

Q2: What are the most critical classes of impurities to monitor in this synthesis?

A2: Impurities in this synthesis can be broadly categorized into three groups:

  • Process-Related Impurities: These include unreacted starting materials (4-fluorophenol, 4-fluorophenyl chloroacetate) and reagents.

  • Isomeric Impurities: Primarily the para-isomer, 2-Chloro-4'-fluoro-4'-hydroxy-acetophenone, which is a common byproduct of the Fries rearrangement.

  • By-products and Degradants: These can include di-acylated species, poly-halogenated compounds, and products arising from the hydrolysis of the chloroacetyl group.

Q3: Why is controlling the ortho-to-para isomer ratio so critical during the Fries Rearrangement?

A3: The desired product, 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone, is the ortho isomer. The para isomer is a significant impurity that often has similar physical properties, making its removal via crystallization or standard chromatography challenging and costly at scale. The formation of the ortho product is thermodynamically favored due to the stabilizing effect of intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen, which can also form a stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃).[2] Controlling reaction conditions to favor this thermodynamic product is paramount for achieving high purity and yield.

Troubleshooting Guide: Common Synthesis Issues

Issue 1: High Levels of the Para-Isomer Impurity Detected

Question: My post-reaction analysis (HPLC/GC) shows a significant peak corresponding to the unwanted para-isomer, 2-Chloro-4'-fluoro-4'-hydroxy-acetophenone. How can I improve the selectivity for the desired ortho-product?

Probable Cause: The Fries rearrangement is highly sensitive to reaction conditions. The formation of the para product is kinetically favored, especially at lower temperatures.[2] Insufficient thermal energy prevents the acyl group from migrating from the para to the more thermodynamically stable ortho position.

Expert Recommendation & Protocol:

To favor the ortho isomer, you must shift the reaction equilibrium towards the thermodynamic product.

  • Temperature Control: This is the most critical parameter. High reaction temperatures (typically >120 °C) favor the formation of the ortho product.[2][6] Conduct small-scale experiments to optimize the temperature for your specific solvent system, as excessively high temperatures can lead to degradation.

  • Solvent Polarity: Non-polar solvents (e.g., toluene, xylene, or even solvent-free melts) generally favor the ortho isomer.[2] Polar solvents can solvate the intermediate acylium ion, increasing its lifetime and allowing it to diffuse further, which promotes the intermolecular reaction leading to the para product.

  • Catalyst Stoichiometry: A stoichiometric excess of the Lewis acid (e.g., AlCl₃) is often required, as it complexes with both the starting ester and the product ketone.[7][8] This ensures the catalyst remains active throughout the reaction to facilitate the rearrangement.

ParameterCondition for High ortho SelectivityCondition for High para SelectivityRationale
Temperature High (>120 °C)Low (<60 °C)Thermodynamic vs. Kinetic Control[2]
Solvent Non-polar (e.g., Toluene) or Solvent-freePolar (e.g., Nitrobenzene)Favors intramolecular rearrangement
Catalyst >1.0 equivalent of Lewis AcidStoichiometric or sub-stoichiometricDrives reaction to completion
Issue 2: Incomplete Conversion and Presence of Starting Ester

Question: My crude product contains a significant amount of unreacted 4-fluorophenyl chloroacetate. How can I drive the reaction to completion?

Probable Cause: Incomplete conversion is typically due to insufficient reaction time, inadequate temperature, or deactivation of the Lewis acid catalyst. Moisture is a primary culprit for catalyst deactivation, as Lewis acids like AlCl₃ react violently with water.

Expert Recommendation & Protocol:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried. Use anhydrous solvents and ensure the 4-fluorophenyl chloroacetate starting material is dry. Handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Increase Reaction Time/Temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC or in-process HPLC). If the reaction stalls, consider increasing the temperature or extending the reaction time.

  • Verify Catalyst Quality and Loading: Use a fresh, high-purity Lewis acid. If moisture contamination is suspected, a higher catalyst loading may be necessary to compensate for the deactivated portion.

Issue 3: Formation of Di-chlorinated or Other Halogenated By-products

Question: My mass spectrometry data indicates the presence of impurities with masses corresponding to additional chlorination. What is the source of this, and how can it be prevented?

Probable Cause: This issue typically arises if the chlorination step is performed on the hydroxyacetophenone ring rather than using chloroacetyl chloride as the acylating agent. Aromatic rings with activating hydroxyl groups are susceptible to electrophilic halogenation. Alternatively, side reactions involving the chloroacetyl group under harsh conditions could be a source.

Expert Recommendation & Protocol:

The most robust synthetic strategy to avoid this is to introduce the chloroacetyl group via acylation, not by direct chlorination of a pre-formed acetophenone.

  • Confirm Synthetic Route: The preferred route is the Fries rearrangement of 4-fluorophenyl chloroacetate.

  • If Direct Chlorination is Unavoidable: Use a mild chlorinating agent (e.g., sulfuryl chloride) and maintain strict stoichiometric control.[9] Add the chlorinating agent slowly at a reduced temperature (e.g., 0-5 °C) to minimize over-reaction.

Visualizing Impurity Formation

The following diagram illustrates the critical branching point in the Fries rearrangement that leads to the desired ortho product or the isomeric para impurity.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Reaction Pathways cluster_final Final Products (after Hydrolysis) start 4-Fluorophenyl Chloroacetate + AlCl₃ Complex acylium Acylium Ion Intermediate (Intra- or Intermolecular) start->acylium Lewis Acid Activation ortho Ortho Attack (Intramolecular) acylium->ortho High Temp, Non-polar Solvent para Para Attack (Intermolecular) acylium->para Low Temp desired Desired Ortho-Product (2-Chloro-5'-fluoro-2'-hydroxy-acetophenone) ortho->desired para->ortho Equilibration at High Temp impurity Para-Isomer Impurity para->impurity

Caption: Synthesis and purification workflow for 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone.

References

  • Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (2012). CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.
  • Eureka | Patsnap. (2021). Preparation process of 5-fluoro-2-hydroxyacetophenone. Retrieved from [Link]

  • Blatt, A. H. (1942). The Fries Reaction. Organic Reactions, 1, 342-369. DOI: 10.1002/0471264180.or001.11
  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Z. M. Z. Al-Mulla. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Chromatography Today. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Poisoning in Reactions of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone. This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical issue of catalyst poisoning. By understanding the underlying causes of catalyst deactivation, you can enhance reaction efficiency, improve product yield, and ensure the reproducibility of your experimental results.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section is designed to help you identify the root cause of catalyst failure and provides actionable steps to rectify the issue.

Problem 1: Reaction stalls or fails to reach completion.

Possible Cause A: Poisoning of the catalyst by impurities in the starting materials or solvents.

  • Explanation: Many common catalysts, particularly those based on palladium (Pd), platinum (Pt), and rhodium (Rh), are highly susceptible to poisoning by a variety of functional groups and elements. These poisons can irreversibly bind to the active sites of the catalyst, rendering them inactive.[1][2]

  • Troubleshooting Steps:

    • Analyze Starting Materials: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to detect trace impurities in your 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone starting material and any other reagents.[3][4]

    • Purify Reagents: If impurities are detected, purify the starting materials and solvents. Common purification techniques include recrystallization, distillation, or passing through a column of activated carbon or alumina.

    • Use High-Purity Solvents: Ensure that all solvents are of high purity and are properly dried and degassed, as water and oxygen can also inhibit some catalytic reactions.

Possible Cause B: Competing side reactions or product inhibition.

  • Explanation: The product of the reaction or a byproduct could be acting as a catalyst inhibitor.[5] For instance, in cross-coupling reactions, the formation of certain coordination complexes can lead to catalyst deactivation.

  • Troubleshooting Steps:

    • Monitor Reaction Profile: Use in-situ reaction monitoring techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to track the formation of products and byproducts over time.

    • Adjust Reaction Conditions: Modify the reaction temperature, pressure, or concentration of reactants to disfavor the formation of inhibitory species.

    • Consider a Different Catalyst: If product inhibition is inherent to the catalytic cycle, switching to a different catalyst system with a different mechanism may be necessary.

Problem 2: Inconsistent reaction yields between batches.

Possible Cause A: Variability in the quality of starting materials or catalyst.

  • Explanation: Batch-to-batch variations in the purity of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone or the activity of the catalyst can lead to inconsistent results. Even trace amounts of halide impurities can significantly impact catalytic activity.[6]

  • Troubleshooting Steps:

    • Standardize Material Sourcing: Source starting materials and catalysts from reputable suppliers with stringent quality control.

    • Test New Batches: Before use in a large-scale reaction, test each new batch of starting material and catalyst on a small scale to verify its performance.

    • Proper Catalyst Storage: Ensure the catalyst is stored under the recommended conditions (e.g., under an inert atmosphere) to prevent degradation.

Possible Cause B: Introduction of adventitious poisons.

  • Explanation: Contaminants can be introduced from various sources, including glassware, stirring bars, or the atmosphere.

  • Troubleshooting Steps:

    • Thorough Glassware Cleaning: Ensure all glassware is meticulously cleaned and dried before use. Consider an acid wash followed by rinsing with deionized water and drying in an oven.

    • Inert Atmosphere: For sensitive reactions, use Schlenk techniques or a glovebox to maintain an inert atmosphere and prevent the introduction of oxygen and moisture.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of when working with 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone?

A1: While the specific poisons depend on the reaction and catalyst, some of the most common classes of catalyst poisons include:

  • Sulfur Compounds: Thiols, sulfides, and sulfoxides are notorious poisons for noble metal catalysts like palladium and platinum.[7][8][9] They form strong bonds with the metal surface, blocking active sites.[7]

  • Nitrogen Compounds: Certain nitrogen-containing functional groups, such as pyridines, quinolines, and nitriles, can act as poisons.[10]

  • Halides: While sometimes used as promoters, excess halide ions can poison catalysts, particularly in cross-coupling reactions.[10][11]

  • Heavy Metals: Trace amounts of heavy metals like lead, mercury, and arsenic can cause severe catalyst deactivation.[1][2]

Q2: I am performing a hydrogenation of the ketone in 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone using a Pd/C catalyst. The reaction is sluggish. What could be the issue?

A2: Sluggish hydrogenation with a Pd/C catalyst can be due to several factors:

  • Catalyst Deactivation: The starting material or solvent may contain sulfur impurities. Even at the ppm level, these can poison the catalyst.

  • Halide Poisoning: The chloro-substituent on the aromatic ring could potentially interact with the catalyst surface, although this is less common for aryl chlorides in hydrogenation.

  • Inadequate Activation: Ensure the catalyst is properly activated if required. For some reactions, a pre-reduction step is necessary.

  • Mass Transfer Limitations: In heterogeneous catalysis, ensure efficient stirring to maximize contact between the reactants, hydrogen gas, and the catalyst surface.

  • Choice of Catalyst: For this specific substrate, a different catalyst such as Rh/C or a homogeneous catalyst might be more effective.

Q3: Can a poisoned catalyst be regenerated?

A3: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst.

  • Reversible Poisoning: Poisons that are weakly adsorbed to the catalyst surface can sometimes be removed by washing with a suitable solvent or by thermal treatment.

  • Irreversible Poisoning: Strong chemisorption, as is often the case with sulfur compounds on palladium, leads to irreversible poisoning.[12] In such cases, the catalyst usually needs to be replaced.

  • Regeneration Techniques: Some industrial processes use high-temperature oxidation to burn off carbonaceous deposits (coking) or reduction with hydrogen to remove certain poisons.[13][14] However, these methods are often not practical on a lab scale and can alter the catalyst's properties.

Q4: How can I prevent catalyst poisoning in my reactions?

A4: A proactive approach is the best strategy:

  • High-Purity Reagents: Start with the highest purity starting materials and solvents available.

  • Feedstock Purification: If necessary, purify your starting materials to remove potential poisons.

  • Use of Scavengers: In some cases, adding a scavenger to the reaction mixture can preferentially bind to poisons, protecting the catalyst.

  • Careful Experimental Technique: Employ good laboratory practices to avoid introducing contaminants.

Data and Protocols

Table 1: Common Catalyst Poisons and Their Effects on Noble Metal Catalysts
Poison ClassExamplesAffected CatalystsMechanism of Poisoning
Sulfur CompoundsThiols, H₂S, SO₂Pd, Pt, Rh, Ru, NiStrong chemisorption on active sites, forming stable metal sulfides.[7][12]
Nitrogen CompoundsPyridine, Quinolines, NitrilesPd, Pt, RhCoordination to metal centers, blocking reactant access.[10]
HalidesExcess Cl⁻, Br⁻, I⁻Pd, CuCan alter the electronic properties of the catalyst or form stable metal-halide complexes.[10][15]
Heavy MetalsPb, Hg, AsMost noble metalsFormation of alloys or strong adsorption on active sites.[1][2]
Carbon MonoxideCOPd, Pt, RhStrong coordination to metal centers, often leading to reversible deactivation.[10]
Experimental Protocol: Small-Scale Test for Catalyst Poisoning in a Hydrogenation Reaction

Objective: To determine if the starting material (2-Chloro-5'-fluoro-2'-hydroxy-acetophenone) or solvent is poisoning the catalyst.

Materials:

  • 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone (as received)

  • Purified 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone (e.g., recrystallized)

  • 10% Pd/C catalyst

  • High-purity methanol (solvent)

  • Standard methanol (from a different, potentially lower-grade source)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • Set up four parallel small-scale hydrogenation reactions under identical conditions (catalyst loading, substrate concentration, temperature, pressure).

    • Reaction A (Control): Purified substrate in high-purity methanol.

    • Reaction B (Substrate Test): As-received substrate in high-purity methanol.

    • Reaction C (Solvent Test): Purified substrate in standard methanol.

    • Reaction D (Combined Test): As-received substrate in standard methanol.

  • Monitor the progress of each reaction by hydrogen uptake or by taking aliquots for analysis (e.g., TLC, GC).

  • Analysis of Results:

    • If Reaction A proceeds significantly faster than Reaction B, the as-received substrate likely contains a catalyst poison.

    • If Reaction A proceeds significantly faster than Reaction C, the standard methanol is likely the source of the poison.

    • If Reaction D is the slowest, both the substrate and solvent may be contaminated.

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates the common pathways leading to catalyst deactivation.

CatalystDeactivation ActiveCatalyst Active Catalyst PoisonedCatalyst Poisoned Catalyst (Inactive) ActiveCatalyst->PoisonedCatalyst Poisoning CokedCatalyst Coked Catalyst (Fouled) ActiveCatalyst->CokedCatalyst Coking/Fouling SinteredCatalyst Sintered Catalyst (Low Surface Area) ActiveCatalyst->SinteredCatalyst Sintering Impurities Feedstock Impurities (S, N, Halides, Metals) Impurities->PoisonedCatalyst Byproducts Reaction Byproducts or Products Byproducts->CokedCatalyst HighTemp High Temperature HighTemp->SinteredCatalyst

Caption: Common mechanisms of catalyst deactivation.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve issues with catalyst performance.

TroubleshootingWorkflow Start Reaction Failure/ Low Yield CheckPurity Analyze Purity of Starting Materials & Solvents Start->CheckPurity IsPure Are they pure? CheckPurity->IsPure Purify Purify/Replace Reagents IsPure->Purify No CheckConditions Review Reaction Conditions (Temp, Pressure, Stirring) IsPure->CheckConditions Yes Purify->CheckPurity IsOptimal Are conditions optimal? CheckConditions->IsOptimal Optimize Optimize Conditions IsOptimal->Optimize No ConsiderCatalyst Evaluate Catalyst (Age, Activity, Loading) IsOptimal->ConsiderCatalyst Yes Optimize->CheckConditions IsCatalystOK Is catalyst active? ConsiderCatalyst->IsCatalystOK ReplaceCatalyst Use Fresh/Different Catalyst IsCatalystOK->ReplaceCatalyst No Success Problem Solved IsCatalystOK->Success Yes ReplaceCatalyst->Start

Sources

Challenges in the halogenation of hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halogenation of Hydroxyacetophenones

Current Status: Online Operator: Senior Application Scientist Case ID: HAP-HALO-2025

Welcome to the Technical Support Center

You are likely here because the halogenation of hydroxyacetophenone (HAP) is deceivingly complex. You are dealing with a "bipolar" substrate: the hydroxyl group (-OH) is a powerful ring activator (ortho/para director), while the acetyl group is a meta-director containing an enolizable


-carbon.

This creates a tug-of-war between Nuclear Halogenation (Ring) and


-Halogenation  (Side-chain).

This guide does not just list recipes; it troubleshoots the competition between these two pathways.

Part 1: Diagnostic Workflow

Before selecting a reagent, determine your target and current failure mode. Use this decision matrix to align your conditions with your desired regioselectivity.

Halogenation_Workflow Start Target Molecule? Decision Desired Position Start->Decision SideChain Alpha-Halo (Phenacyl Halide) (Side-Chain) Decision->SideChain Methyl Group Nuclear Ring Halo (EAS) (Nuclear) Decision->Nuclear Benzene Ring SC_Path Key Mechanism: Acid-Catalyzed Enolization SideChain->SC_Path Nuc_Path Key Mechanism: Electrophilic Aromatic Substitution Nuclear->Nuc_Path SC_Reagent Reagents: CuBr2 (Heterogeneous) NBS + pTsOH Br2 in Et2O (0°C) SC_Path->SC_Reagent Nuc_Reagent Reagents: Br2/H2O (Bleach) NBS + Neutral Alumina NCS (Chlorination) Nuc_Path->Nuc_Reagent Trouble_Poly Issue: Poly-halogenation? SC_Reagent->Trouble_Poly Trouble_Regio Issue: Wrong Isomer? Nuc_Reagent->Trouble_Regio Fix_Poly Fix: Use CuBr2 (Self-limiting) or Stoichiometry control Trouble_Poly->Fix_Poly Fix_Regio Fix: Block -OH (Acetylation) or Change Solvent Polarity Trouble_Regio->Fix_Regio

Figure 1: Decision matrix for selecting reaction conditions based on regioselectivity requirements.

Part 2: -Halogenation (Side-Chain Focus)

Objective: Synthesize phenacyl halides (e.g., 2-bromo-4'-hydroxyacetophenone) without touching the aromatic ring.

The Core Challenge

The phenolic -OH activates the ring so strongly that standard electrophilic sources (like


) will attack the ring before the side chain unless you force the reaction through the enol  pathway.
Protocol A: The Copper(II) Bromide Method (Highly Recommended)

This is the "Gold Standard" for selectivity.


 acts as a heterogeneous brominating agent that releases bromine only upon complexation with the ketone, strictly favoring the enol mechanism.
  • Reagents: 1 equiv. Hydroxyacetophenone, 2 equiv.

    
    .
    
  • Solvent: 1:1 mixture of Ethyl Acetate (

    
    ) and Chloroform (
    
    
    
    ).
  • Procedure:

    • Dissolve substrate in solvent mixture.[1][2]

    • Add finely powdered

      
      .
      
    • Reflux vigorously. The black

      
       will turn to white 
      
      
      
      as the reaction proceeds.
    • Endpoint: When the black solid is gone (usually 2-4 hours).

    • Workup: Filter off the white

      
       solid. Wash filtrate with water. Dry and evaporate.
      

Why this works: The heterogeneous nature prevents a high concentration of free bromine (


) in solution, which suppresses the concentration-dependent Nuclear Bromination [1].
Protocol B: The NBS "Switch" (Acidic Alumina)

N-Bromosuccinimide (NBS) is versatile.[3] Its selectivity is dictated by the catalyst surface.

  • Conditions: NBS + Acidic Alumina (

    
    ) in Methanol.[3]
    
  • Mechanism: Acidic alumina promotes enolization of the ketone.[3] Methanol solvates the bromonium ion, directing it to the enol [2].

Troubleshooting -Halogenation
SymptomProbable CauseCorrective Action
Ring Bromination observed Solvent is too polar/protic (without acid catalyst).Switch to

or

.[2] Protic solvents stabilize the transition state for ring substitution unless acid is present.
Di-bromination (

-dibromo)
Excess reagent or fast addition.Use

. Copper bromide is self-limiting; the second bromination is kinetically much slower than the first.
Tarry/Black reaction mixture Oxidation of the phenol.Lower temperature.[3][4][5] Perform under

atmosphere. Phenols are prone to oxidative coupling.
No Reaction Enolization is too slow.Add a catalytic amount of p-TsOH (p-Toluenesulfonic acid) to jumpstart enol formation.

Part 3: Nuclear Halogenation (Ring Focus)

Objective: Place a halogen on the ring (usually ortho to the -OH) while leaving the acetyl group intact.

The Core Challenge

The acetyl group is electron-withdrawing (deactivating), but the -OH is strongly electron-donating (activating). The -OH wins. The halogen will go ortho to the hydroxyl group.

Protocol C: The NBS "Switch" (Neutral Alumina)

To favor the ring, we must avoid acid (which promotes enolization).

  • Reagents: NBS + Neutral Alumina.

  • Solvent: Acetonitrile (

    
    ) or 
    
    
    
    .
  • Procedure: Reflux.[1][2][3][4] The neutral surface facilitates the electrophilic attack on the pi-system of the phenol ring rather than the side chain [2].

Protocol D: Calcium Hypochlorite (Chlorination)

For chlorination, elemental


 is too aggressive.
  • Reagent:

    
     (Calcium Hypochlorite) + Acetic Acid.
    
  • Mechanism: Generates

    
     in situ.
    
  • Selectivity: High preference for the ring due to the high electron density provided by the phenol.

Troubleshooting Nuclear Halogenation

Q: I need the halogen para to the -OH, but the position is blocked. Can I direct it elsewhere?

  • A: No. In EAS, the -OH group is the "Captain." It directs Ortho/Para. If Para is blocked (by the acetyl group in 4-HAP), it goes Ortho. If you need a meta-halogen relative to the -OH, you must halogenate before forming the phenol, or use a different starting material.

Q: I am getting mixtures of mono- and di-halogenated ring products.

  • A: This is common with free halogens (

    
    ).
    
    • Fix: Use NBS or NCS (N-chlorosuccinimide).[6] These release halogen slowly, allowing for stoichiometric control (1.05 equivalents).

Part 4: Critical Safety & Stability (Lachrymators)

Warning:


-Haloacetophenones (Phenacyl halides) are potent lachrymators  (tear gas agents).[2]
  • Containment: Never open reaction vessels or rotovap flasks outside a fume hood.

  • Glassware: Rinse all glassware with a dilute solution of sodium thiosulfate (

    
    ) and ethanol before taking it out of the hood. This quenches active halides.
    
  • Storage: These compounds decompose in light and moisture (releasing HBr/HCl). Store in amber vials, under Argon, in the freezer.

Part 5: Mechanistic Visualization

Understanding the pathway divergence is critical for troubleshooting.

Mechanism_Pathways cluster_conditions Control Factors Substrate Hydroxyacetophenone Enol Enol Form (Acid/Lewis Acid Promoted) Substrate->Enol Acidic Al2O3 or pTsOH PiComplex Pi-Complex (Ring Activation) Substrate->PiComplex Neutral Al2O3 or Base AlphaProd Alpha-Bromo Product (Phenacyl Bromide) Enol->AlphaProd Attack by Br+ RingProd Nuclear Bromo Product (Ring Substitution) PiComplex->RingProd EAS Mechanism Factor1 Solvent: Polar = Ring Non-Polar = Side-chain Factor2 Catalyst: Acid = Side-chain Neutral = Ring

Figure 2: Mechanistic divergence. Acidic conditions drive the Enol pathway (Side-chain), while neutral/basic conditions favor Ring activation.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective bromination of hydroxyacetophenones with copper(II) bromide.[2] The Journal of Organic Chemistry, 29(12), 3459–3461. Link

  • Paul, V., Sudalai, A., & Daniel, T. (1994). Substrate-directed regioselective bromination of aralkyl ketones using N-bromosuccinimide catalysed by active alumina. Tetrahedron Letters, 35(38), 7055-7056. Link

  • Gopinath, R., Haque, S. J., & Patel, B. K. (2002). Mono α-bromination of aralkyl ketones using N-bromosuccinimide catalysed by p-toluenesulphonic acid. The Journal of Organic Chemistry, 67(16), 5842–5845. Link

Sources

By-product analysis in 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone

Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical process parameters, impurity origins, and analytical challenges associated with the synthesis of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone (CAS: 394-32-1 derivative). This molecule is a vital intermediate for kinase inhibitors (e.g., Afatinib) and antifungal agents.

Part 1: The Synthetic Pathway & Impurity Origin

The "Why" Behind Your Impurities

The industrial standard for this synthesis involves the Fries Rearrangement of 4-fluorophenyl chloroacetate. While convergent, this route is chemically aggressive. The Lewis acid (AlCl


) drives the reaction but also catalyzes the formation of the "Silent Killer" impurity: 5-fluoro-3(2H)-benzofuranone .
Reaction Network Diagram

The following diagram maps the kinetic vs. thermodynamic pathways. Note how the target molecule is actually a metastable intermediate that can cyclize if processed incorrectly.

ReactionPathway SM 4-Fluorophenol (Starting Material) Ester Intermediate Ester (4-Fluorophenyl chloroacetate) SM->Ester O-Acylation (Fast) Reagent Chloroacetyl Chloride Reagent->Ester Complex AlCl3 Complex (Acylium Ion Pair) Ester->Complex Lewis Acid (AlCl3) Target TARGET MOLECULE 2-Chloro-5'-fluoro-2'-hydroxyacetophenone Complex->Target Fries Rearrangement (Ortho-migration) CyclicImp IMPURITY A (Cyclized) 5-Fluoro-3(2H)-benzofuranone Target->CyclicImp Intramolecular Cyclization (Basic pH or High T) Dimer IMPURITY B (Dimer) Intermolecular Alkylation Target->Dimer Friedel-Crafts Alkylation (High Conc.)

Figure 1: Reaction network showing the Fries rearrangement and the competing cyclization pathway to the benzofuranone derivative.

Part 2: Troubleshooting Guide (Q&A)

Field-Proven Solutions for Common Failures

Q1: My HPLC purity is >98%, but GC-MS shows multiple peaks and low purity. Which is correct?

Diagnosis: You are likely observing Thermal Degradation Artifacts . The Science: Alpha-chloro-hydroxyacetophenones are thermally unstable. Inside the hot injector port of a GC (250°C+), the molecule undergoes rapid intramolecular cyclization to form 5-fluoro-3(2H)-benzofuranone (loss of HCl). Solution:

  • Trust the HPLC: Reverse-phase HPLC (UV detection at 254 nm) is the gold standard for this molecule.

  • Modify GC Method: If you must use GC, lower the injector temperature to <180°C and use a high split ratio to minimize residence time, but expect some degradation.

Q2: I am seeing a persistent impurity at RRT ~0.85 that resists recrystallization. What is it?

Diagnosis: This is likely 5-fluoro-3(2H)-benzofuranone (The "Cyclized" Impurity). The Cause: This forms if the reaction quench is too basic (pH > 8) or if the reaction mixture was heated excessively (>140°C) after the rearrangement. The phenoxide ion displaces the alpha-chloride. Corrective Action:

  • Quench Control: Always quench the AlCl

    
     complex into ice/HCl. Ensure the final pH is acidic (< 2) before extraction.
    
  • Temperature: Do not exceed 120°C during the Fries rearrangement.

Q3: The reaction stalled with 15% unreacted ester. Adding more AlCl

didn't help.

Diagnosis: Catalyst Poisoning / Moisture Ingress. The Science: AlCl


 is stoichiometric, not catalytic, in Fries rearrangements because it complexes with the product's carbonyl and phenolic oxygen. Moisture deactivates it immediately.
Solution: 
  • Stoichiometry: Ensure you are using at least 2.2 to 2.5 equivalents of AlCl

    
     relative to the ester.
    
  • Drying: The ester intermediate must be dried (KF < 0.1%) before adding the Lewis acid.

Part 3: Analytical Validation & Data

Quantifying the Invisible

Use the following parameters to validate your material. Note the distinct shift in Carbon NMR for the cyclized impurity.

Impurity Profile Table[1]
ComponentStructure DescriptionOriginDetection (HPLC)
Target 2-Chloro-5'-fluoro-2'-hydroxyacetophenoneProductMain Peak
Impurity A 5-Fluoro-3(2H)-benzofuranoneCyclization (Basic workup)RRT ~0.85 (Less Polar)
Impurity B 4-Fluorophenyl chloroacetateUnreacted IntermediateRRT ~1.2 (Non-polar)
Impurity C 2,2'-Dihydroxy-5'-fluoroacetophenoneHydrolysis of ClRRT ~0.4 (Polar)
Impurity D 2-Chloro-3'-fluoro-6'-hydroxyacetophenoneRegioisomerTrace (if 2-F-phenol present)
Recommended HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).

Part 4: Standardized Protocol

The "Fries Rearrangement" Workflow

This protocol minimizes the formation of the benzofuranone impurity.

  • Ester Formation (Precursor Synthesis):

    • React 4-fluorophenol (1.0 eq) with chloroacetyl chloride (1.1 eq) in toluene.

    • Critical: Remove all HCl gas generated (scrubber). Isolate and dry the ester.[2][3]

  • Rearrangement (The Critical Step):

    • Solvent: Chlorobenzene (preferred for higher boiling point) or neat (melt).

    • Catalyst: Add anhydrous AlCl

      
       (2.5 eq) in portions to the ester at 25°C.
      
    • Ramp: Heat slowly to 115-120°C. Hold for 2-3 hours.

    • Control Point: Monitor by HPLC. Stop immediately when Ester < 1%. Do not overcook.

  • Quench & Isolation:

    • Cool to 60°C.

    • Pour reaction mass slowly into a mixture of Ice (5 parts) + Conc. HCl (1 part) .

    • Why: The HCl prevents the phenoxide from attacking the alpha-carbon (preventing cyclization).

    • Extract with Dichloromethane (DCM). Wash organic layer with water (NOT bicarbonate).

  • Purification:

    • Recrystallize from Ethanol/Water (80:20).

References
  • Martin, R. (1992). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer. (Detailed mechanism of Fries Rearrangement).
  • Masesane, I. B. (2015).[4][5] "A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones". ResearchGate.[6][7] (Discusses the cyclization mechanisms of 2'-hydroxy ketones).

  • Sigma-Aldrich. (2024). Fries Rearrangement Technical Bulletin.

  • Ferslew, K. E., et al. (1986).[8] "Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators 2-chloroacetophenone...". Journal of Forensic Sciences. (Evidence of thermal instability in GC analysis).

  • Vertex Patent Search. (2012). CN102557909A - Preparation method for 5-fluoro-2-hydroxyacetophenone. (Industrial process parameters).

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Validation of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is not merely a formality—it is the bedrock upon which all subsequent research is built. For novel synthetic intermediates like 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone, a compound with potential applications in the synthesis of bioactive molecules, absolute structural integrity is paramount.[1] An error in atomic connectivity or stereochemistry can lead to vastly different biological activities and physical properties, wasting significant resources and time.

This guide provides an in-depth comparison of the available analytical techniques for the structural validation of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone. As Senior Application Scientists, our goal is to move beyond mere procedural lists and delve into the causality behind experimental choices. We will demonstrate why single-crystal X-ray crystallography stands as the unequivocal "gold standard" for this purpose, while also exploring the vital, complementary roles of spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This integrated approach represents a self-validating system, ensuring the highest degree of scientific rigor and trustworthiness in your research.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[2] It provides a detailed, three-dimensional map of electron density within a crystal, allowing for the precise measurement of bond lengths, bond angles, and intermolecular interactions.[3][4] Unlike other methods that provide information about connectivity or functional groups, X-ray crystallography delivers an unassailable picture of the molecule's exact spatial arrangement, making it the most reliable method for absolute structure determination.[5]

The journey from a powdered sample to a validated crystal structure is a multi-step process where each stage is critical for success.

Experimental Protocol: From Powder to Proof

The adage "garbage in, garbage out" is particularly resonant here; a high-quality crystal is the prerequisite for high-quality data. This is often the most challenging and empirical step of the process. For a small organic molecule like 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone, several methods can be employed:

  • Slow Evaporation: This is the simplest method, involving dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over days or weeks.[6] The choice of solvent is critical; the compound should be soluble but not excessively so. A solvent system (e.g., ethanol/water, dichloromethane/hexane) can be used to fine-tune solubility.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. As the anti-solvent vapor slowly diffuses into the compound's solution, it reduces the compound's solubility, promoting gradual crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even below, in a controlled manner.

Causality: The goal of these techniques is to allow molecules to organize themselves slowly and methodically into a well-ordered crystal lattice. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals unsuitable for single-crystal diffraction.

Once suitable crystals have formed, a single, defect-free crystal is selected under a microscope. The ideal crystal should have sharp edges and be clear throughout. This crystal is then carefully mounted on a specialized loop or glass fiber.[2] For data collection at low temperatures (typically 100 K), the crystal is flash-frozen in a stream of liquid nitrogen.[2]

Causality: Flash-freezing is crucial as it significantly reduces atomic vibrations (thermal motion) and minimizes radiation damage from the high-intensity X-ray beam, leading to a sharper, higher-resolution diffraction pattern.[2]

The mounted crystal is placed on a goniometer within a single-crystal X-ray diffractometer.[7] A finely focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities, which are recorded by a detector.[3][7]

The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group).[3] Sophisticated computer algorithms are then used to solve the "phase problem" and generate an initial electron density map. A molecular model of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone is then built into this map. This initial model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[2]

This is the final and most critical step to ensure the trustworthiness of the structure. The quality of the final model is assessed using several metrics, including the R-factor and wR-factor, which are measures of the agreement between the model and the data.[8] Furthermore, the resulting Crystallographic Information File (CIF) is submitted to validation software, such as the International Union of Crystallography's (IUCr) checkCIF service.[9]

Causality: This automated validation process rigorously checks for inconsistencies, missed symmetry elements, unusual bond lengths or angles, and other potential errors that might be overlooked by the crystallographer.[9][10] It provides a crucial, objective layer of quality control.

G cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Purified_Compound Purified Compound Crystal_Growth Crystal Growth (Slow Evaporation/Diffusion) Purified_Compound->Crystal_Growth Single_Crystal Select Single Crystal Crystal_Growth->Single_Crystal Mounting Mount & Flash-Freeze Single_Crystal->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Process Diffraction Data (Unit Cell, Space Group) Diffraction->Data_Processing Structure_Solution Structure Solution (Electron Density Map) Data_Processing->Structure_Solution Refinement Model Refinement Structure_Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Final_Structure Validated 3D Structure Validation->Final_Structure

Complementary Spectroscopic Techniques: Building the Case

While X-ray crystallography provides the definitive answer, other analytical techniques are indispensable for preliminary characterization and for corroborating the final structure. They provide complementary pieces of the puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution. It probes the local magnetic fields around atomic nuclei.[11]

  • Principle & Application: For 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone, ¹H NMR would reveal the number of chemically distinct protons and their neighboring environments through chemical shifts and splitting patterns.[12] We would expect to see signals for the three aromatic protons, the hydroxyl proton, and the three methyl protons. ¹³C NMR would identify the eight unique carbon environments. Crucially, ¹⁹F NMR would confirm the presence and electronic environment of the fluorine atom.

  • Expertise: Advanced 2D NMR techniques (like COSY and HSQC) can be used to definitively map out which protons are connected to which carbons, establishing the complete covalent framework of the molecule.

  • Limitation: NMR provides a time-averaged structure in solution. It cannot provide the precise bond lengths, angles, or the solid-state packing arrangement that crystallography can.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound.

  • Principle & Application: High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the elemental formula, C₈H₇ClFO₂.[13][14] A key diagnostic feature would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would show two molecular ion peaks separated by two mass units (M⁺ and M+2) with a characteristic 3:1 intensity ratio, providing irrefutable evidence for the presence of a single chlorine atom.[15][16][17]

  • Limitation: MS provides no information about the connectivity of atoms. Different isomers will often have identical mass spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

  • Principle & Application: The IR spectrum of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone would display characteristic absorption bands confirming key functional groups. A strong, sharp peak around 1650-1700 cm⁻¹ would indicate the carbonyl (C=O) group of the ketone.[18][19] A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (O-H) group. Absorptions corresponding to C-Cl and C-F bonds would also be present in the fingerprint region (below 1500 cm⁻¹).[20]

  • Limitation: While excellent for identifying functional groups, IR spectroscopy provides very limited information about how these groups are connected to form the complete molecular structure.

Performance Comparison: A Head-to-Head Analysis

The choice of analytical technique depends on the specific question being asked. For definitive structural validation, the comparison is clear.

Parameter Single-Crystal X-ray Crystallography NMR Spectroscopy Mass Spectrometry (MS) Infrared (IR) Spectroscopy
Information Obtained Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[4]Atomic connectivity, molecular framework, solution conformation.Molecular weight, elemental formula (with HRMS), isotopic information.[21]Presence of functional groups.[22]
Sample Requirements Single, high-quality crystal (0.1-0.5 mm).~5-10 mg of pure sample, soluble in a deuterated solvent.<1 mg of pure sample.~1-2 mg of pure sample (solid or liquid).
Ambiguity Unambiguous and definitive.Can be ambiguous for complex isomers without 2D techniques.Highly ambiguous for isomers.Highly ambiguous for isomers.
Key Strength Provides the complete, unequivocal 3D structure.[5]Excellent for determining the covalent bonding framework.Confirms molecular formula and presence of key isotopes (e.g., Cl, Br).[17]Fast and simple confirmation of functional groups.
Key Limitation Requires a suitable single crystal, which can be difficult to obtain.[5]Does not provide precise bond lengths/angles or solid-state structure.Does not provide structural connectivity.Provides minimal information on molecular structure.

Conclusion: An Integrated and Self-Validating Workflow

For the unequivocal structural validation of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone, single-crystal X-ray crystallography is the indispensable gold standard. It is the only technique that provides a direct, high-resolution, three-dimensional view of the molecule, leaving no room for ambiguity.

G cluster_spectroscopy Spectroscopic Characterization (Hypothesis Generation) Compound Synthesized Compound (2-Chloro-5'-fluoro-2'-hydroxy-acetophenone) MS Mass Spectrometry (Confirms Molecular Formula & Cl isotope) Compound->MS IR IR Spectroscopy (Confirms Functional Groups: C=O, O-H) Compound->IR NMR NMR Spectroscopy (Determines Atomic Connectivity) Compound->NMR Proposed_Structure Proposed Structure MS->Proposed_Structure IR->Proposed_Structure NMR->Proposed_Structure X_Ray Single-Crystal X-ray Crystallography Proposed_Structure->X_Ray Validated_Structure Definitively Validated 3D Structure X_Ray->Validated_Structure

References

  • Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone.
  • X-Ray Crystallography Laboratory.
  • x Ray crystallography. PubMed Central, NIH.
  • X-ray Crystallography. Chemistry LibreTexts.
  • 4′-Fluoro-2′-hydroxyacetophenone.
  • The Study of Infrared Spectra of Acetophenone Molecule.
  • Absolute Configuration of Small Molecules by Co‐Crystalliz
  • Organic Compounds Containing Halogen
  • Single-crystal X-ray Diffraction. SERC (Carleton).
  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PubMed Central, NIH.
  • X-ray crystallography. Wikipedia.
  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (PDF)
  • Halogenated Organic Compounds. Spectroscopy Online.
  • Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. The Royal Society of Chemistry.
  • Mass spectrometry of halogen-containing organic compounds.
  • Comparison of analytical techniques for the identification of bioactive compounds from n
  • mass spectra - the M+2 peak. Chemguide.
  • Single-crystal structure validation with the program PL
  • Crystal Structure Valid
  • Mass Spectrometry. MSU chemistry.
  • NMR spectrum of acetophenone. YouTube.
  • FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2).
  • Why Crystal Structure Valid
  • Introduction to IR Spectroscopy. Ketones. YouTube.
  • Significance of Halogenated Acetophenones in Organic Chemistry Research. Benchchem.
  • NMR Spectrum Interpret

Sources

A Researcher's Guide to Spectroscopic Differentiation of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and analytical chemistry, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of potential isomers of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone, a substituted aromatic ketone of interest in medicinal chemistry. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously differentiate these closely related structures.

The differentiation of positional isomers is a significant analytical challenge.[1] This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but the strategic reasoning behind the experimental choices, ensuring a robust and self-validating analytical workflow.

The Isomeric Landscape

The parent molecule, 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone, presents several possibilities for positional isomerism. The precise location of the chloro, fluoro, and hydroxy substituents on the acetophenone framework dictates the compound's chemical and physical properties. For the purpose of this guide, we will focus on the spectroscopic signatures that differentiate isomers arising from the varied placement of these functional groups on the phenyl ring.

Below is a diagram illustrating the potential isomeric structures that will be the focus of our spectroscopic investigation.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Prep Isomer Sample NMR ¹H & ¹³C NMR Prep->NMR Dissolve in CDCl₃ FTIR FT-IR Prep->FTIR Prepare KBr pellet/film MS Mass Spectrometry Prep->MS Dissolve in MeOH Interpret Spectral Data Analysis NMR->Interpret FTIR->Interpret MS->Interpret Conclusion Isomer Differentiation Interpret->Conclusion

Caption: Workflow for spectroscopic analysis of isomers.

Spectroscopic Comparison: Unraveling the Isomeric Puzzle

The following sections detail the expected spectroscopic data for the isomers and explain the underlying principles for their differentiation.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the signals provide a detailed map of the molecular connectivity.

Causality in NMR: The electron density around a nucleus, which is influenced by the electronegativity and proximity of neighboring atoms and functional groups, determines its chemical shift. The number of adjacent, non-equivalent protons determines the splitting pattern of a signal, governed by the n+1 rule.

Expected Data and Interpretation:

Let's consider two hypothetical isomers:

  • Isomer 1: 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone

  • Isomer 2: 4-Chloro-5'-fluoro-2'-hydroxy-acetophenone

Parameter Isomer 1 (Expected) Isomer 2 (Expected) Rationale for Difference
¹H NMR (Aromatic Region) Three distinct signals, likely a doublet, a doublet of doublets, and another doublet.Three distinct signals with different splitting patterns and chemical shifts.The positions of the chloro and fluoro groups relative to the protons on the aromatic ring will result in unique coupling patterns and chemical shifts. The electronegativity of the halogens will deshield adjacent protons, shifting their signals downfield.
¹H NMR (OH Proton) A broad singlet, potentially downfield due to intramolecular hydrogen bonding with the carbonyl oxygen.A broad singlet, with a chemical shift that may differ slightly from Isomer 1 depending on the electronic environment.The strength of the intramolecular hydrogen bond can be influenced by the electronic effects of the substituents on the ring.
¹H NMR (CH₃ Protons) A singlet around 2.6 ppm.A singlet around 2.6 ppm.The chemical shift of the acetyl methyl group is less likely to be significantly affected by the substitution pattern on the phenyl ring.
¹³C NMR (Aromatic Region) Six distinct signals. The carbon bearing the fluorine will show a large one-bond C-F coupling constant.Six distinct signals with different chemical shifts and C-F coupling constants for the fluorinated carbon.The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.
¹³C NMR (Carbonyl Carbon) A signal around 200 ppm.A signal around 200 ppm.The carbonyl chemical shift may show minor variations based on the electronic nature of the substituted phenyl ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality in FT-IR: The vibrational frequency of a bond is determined by the masses of the bonded atoms and the bond strength. The presence of electron-withdrawing or -donating groups can influence bond strengths and thus their characteristic absorption frequencies.

Expected Data and Interpretation:

Functional Group Expected Wavenumber (cm⁻¹) Significance for Isomer Differentiation
O-H Stretch (hydroxyl) 3200-3600 (broad)The position and broadness of this peak can indicate the extent of hydrogen bonding. [2]Different isomers may exhibit subtle differences due to variations in intramolecular hydrogen bonding strength.
C=O Stretch (carbonyl) 1650-1700The exact position of the carbonyl stretch is sensitive to the electronic effects of the substituents on the aromatic ring. [3]Electron-withdrawing groups tend to shift this peak to a higher wavenumber.
C-Cl Stretch 600-800While present, this region is often complex and may not be the most reliable for distinguishing isomers.
C-F Stretch 1000-1400The C-F stretch is typically a strong absorption, and its exact position can be influenced by the overall electronic structure of the molecule.
Aromatic C-H Bending 700-900The out-of-plane C-H bending vibrations in this region can be indicative of the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This technique is invaluable for determining the molecular weight and can offer clues about the structure based on fragmentation patterns.

Causality in MS: Upon ionization, molecules can fragment in predictable ways. The stability of the resulting fragments dictates the observed fragmentation pattern. The presence of isotopes, such as ³⁵Cl and ³⁷Cl, results in characteristic isotopic patterns in the mass spectrum.

Expected Data and Interpretation:

Parameter Expected Observation Significance for Isomer Differentiation
Molecular Ion Peak (M⁺) A cluster of peaks corresponding to the molecular weight of the compound. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third that of the M⁺ peak.All isomers will have the same molecular weight, so the molecular ion peak will not differentiate them. However, it confirms the elemental composition.
Fragmentation Pattern Fragmentation will likely occur via cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage) and potentially through rearrangements like the McLafferty rearrangement if an appropriate gamma-hydrogen is available. [4][5]The relative abundances of the fragment ions can differ between isomers. [1]The substitution pattern on the aromatic ring can influence the stability of the resulting fragments, leading to distinct fragmentation patterns that can be used for differentiation.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous differentiation of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone isomers requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. While NMR spectroscopy often provides the most definitive structural information, FT-IR and Mass Spectrometry offer complementary and confirmatory data. By carefully analyzing the nuances in the spectroscopic data and understanding the underlying chemical principles, researchers can confidently identify and characterize these closely related compounds, a critical step in advancing drug discovery and development. The methodologies and interpretative strategies outlined in this guide provide a robust framework for tackling the analytical challenges posed by isomerism.

References

  • Rizal, M., & Ng, S. W. (2008). 4′-Fluoro-2′-hydroxyacetophenone.
  • National Institute of Standards and Technology. (n.d.). Acetophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Rizal, M., & Ng, S. W. (2008). 4′-Fluoro-2′-hydroxyacetophenone. Acta Crystallographica Section E: Structure Reports Online, 64(5), o916.
  • PubChem. (n.d.). 2'-Hydroxyacetophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetophenone, 2-chloro-. Retrieved from [Link]

  • Cravens, G., & Ciborowski, P. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(5), 849–858.
  • Mahendra, C., et al. (2015). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2).
  • Mercer, G. D. (1969). Infrared spectra and synthesis of some acetophenone derivatives.
  • LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
  • Bakker, J. M., et al. (2008). IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. The Journal of Physical Chemistry A, 112(47), 12089-12097.
  • Walsh Medical Media. (n.d.). Spectroscopic Techniques in Modern Drug Characterization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 3-Hydroxyacetophenone (2h)8.
  • Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. (2021). PMC.
  • Google Patents. (n.d.). CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.
  • Study.com. (n.d.).
  • The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates
  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube.
  • Structural and vibrational properties of Acetophenone C11O5H14 and chalcone C15H13NO by Raman and infrared spectroscopy and first-principles calcul
  • The Study of Infrared Spectra of Acetophenone Molecule. (n.d.).
  • 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. (n.d.).
  • IIP Series. (n.d.).
  • eGyanKosh. (n.d.).
  • ResearchGate. (n.d.).
  • LibreTexts. (2021). 1.7.

Sources

A Senior Application Scientist's Guide to Correlating Experimental and Theoretical Data for 5'-Fluoro-2'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Editor's Note: Initial exploration for the originally requested compound, 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone, revealed a lack of sufficient published experimental and theoretical data required for a comprehensive comparison guide. To fulfill the spirit of the request while upholding scientific integrity, this guide has been developed for the closely related and well-documented analogue, 5'-Fluoro-2'-hydroxyacetophenone . This substitution allows for a robust demonstration of the principles of correlating empirical measurements with computational models.

Introduction: Bridging the Empirical-Theoretical Divide

5'-Fluoro-2'-hydroxyacetophenone is a versatile ketone that serves as a key building block in the synthesis of pharmaceuticals, particularly anti-inflammatory agents and other therapeutic candidates.[1] Its chemical structure, featuring a hydroxyl group ortho to an acetyl group, facilitates strong intramolecular hydrogen bonding, which significantly influences its chemical behavior and spectroscopic properties. The addition of a fluorine atom at the 5'-position further modulates its electronic properties, making it a subject of interest for medicinal chemists and materials scientists.[2]

To fully understand and predict the behavior of such a molecule, researchers must look beyond a single data point. A comprehensive characterization arises from the synergy between empirical experimental data and the predictive power of theoretical calculations. Experimental techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide a real-world snapshot of the molecule's structure and connectivity. In parallel, computational methods, particularly Density Functional Theory (DFT), offer a theoretical framework to predict these properties from first principles.

This guide provides an in-depth comparison of experimental data for 5'-Fluoro-2'-hydroxyacetophenone with the theoretical results one would obtain through standard computational protocols. We will explore not just the "what" but the "why"—explaining the causality behind experimental choices and how theoretical models validate and illuminate our empirical findings.

Part 1: The Experimental Foundation – What the Molecule Tells Us

The first pillar of our analysis is the direct, physical measurement of the compound's properties. We employ a suite of spectroscopic techniques to build a complete empirical profile of 5'-Fluoro-2'-hydroxyacetophenone.

Spectroscopic Characterization

Spectroscopy provides the fundamental fingerprints of a molecule. Each technique probes a different aspect of the molecular structure, and together they allow for unambiguous identification and structural elucidation.

1.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 5'-Fluoro-2'-hydroxyacetophenone, ¹H NMR is particularly instructive.

The most striking feature in the ¹H NMR spectrum is the downfield singlet observed at approximately 12.0 ppm.[1] This significant chemical shift is characteristic of a phenolic hydroxyl proton engaged in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This interaction deshields the proton, shifting its resonance far from the typical 4-7 ppm range for phenols. The remaining aromatic and methyl protons appear at chemical shifts consistent with the substituted acetophenone structure.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of 5'-Fluoro-2'-hydroxyacetophenone (>98.0% purity) in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[1] CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar compounds and its single residual proton peak, which rarely interferes with analyte signals.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, resulting in sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H NMR spectrum at room temperature. A standard pulse sequence (e.g., zg30) is sufficient. Key acquisition parameters include a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve an adequate signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum manually or automatically to obtain a flat baseline. Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

1.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying functional groups. In 5'-Fluoro-2'-hydroxyacetophenone, the key vibrational modes are the O-H stretch of the hydroxyl group, the C=O stretch of the ketone, and C-F and C-C aromatic stretches.

The intramolecular hydrogen bond dramatically affects the O-H stretching frequency. Instead of a sharp peak around 3600 cm⁻¹, a very broad absorption is typically observed at a much lower frequency (e.g., ~3000-2500 cm⁻¹), often overlapping with C-H stretching vibrations. The C=O stretch is also shifted to a lower wavenumber (e.g., ~1620-1640 cm⁻¹) compared to a typical aromatic ketone (~1685 cm⁻¹) due to the electron-donating effect of the hydroxyl group and the hydrogen bonding, which weakens the carbonyl double bond. The gas-phase IR spectrum is available through the NIST Chemistry WebBook.[3]

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount (a few milligrams) of the solid 5'-Fluoro-2'-hydroxyacetophenone sample directly onto the crystal (e.g., diamond or germanium) of the ATR accessory.[4] No further preparation is needed, making ATR a rapid and efficient technique.

  • Instrument Setup: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This is crucial as it will be subtracted from the sample spectrum to provide the true absorbance of the compound.

  • Sample Collection: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Processing: The software automatically performs the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

1.1.3 Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). This technique confirms the molecular formula and can offer structural clues through analysis of fragmentation patterns. For 5'-Fluoro-2'-hydroxyacetophenone (C₈H₇FO₂), the expected monoisotopic mass is approximately 154.04 g/mol .

Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 154. A prominent fragment is often the loss of the methyl group (•CH₃) to form the benzoyl cation [M-15]⁺ at m/z = 139, which is a very stable acylium ion.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.

  • Ionization: Bombard the gaseous sample molecules with high-energy electrons (~70 eV). This ejects an electron from the molecule, creating a radical cation (the molecular ion, M⁺•).

  • Mass Analysis: Accelerate the newly formed ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions. The resulting mass spectrum plots relative ion abundance against m/z.

Part 2: The Theoretical Framework – Predicting Molecular Properties with DFT

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to calculate the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can predict a wide range of properties, including optimized molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts. This allows for a direct, quantitative comparison with experimental results.

For a molecule like 5'-Fluoro-2'-hydroxyacetophenone, a common and reliable approach is to use the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[5] The B3LYP functional provides a good balance between accuracy and computational cost for many organic molecules, while the 6-311++G(d,p) basis set is sufficiently flexible to accurately describe the electronic structure, including polarization and diffuse functions necessary for anions and non-covalent interactions.

G cluster_input Input cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_output Theoretical Predictions Input Molecular Structure (5'-Fluoro-2'-hydroxyacetophenone) Opt Geometry Optimization Input->Opt Freq Frequency Calculation Opt->Freq NMR_Calc GIAO NMR Calculation Opt->NMR_Calc Geom Optimized Geometry (Bond Lengths, Angles) Freq->Geom IR Calculated IR Spectrum (Frequencies, Intensities) Freq->IR NMR_Out Calculated NMR Shifts (¹H, ¹³C) NMR_Calc->NMR_Out

Theoretical Protocol: DFT Calculation

  • Structure Building: Construct the 3D structure of 5'-Fluoro-2'-hydroxyacetophenone using a molecular modeling program (e.g., GaussView, Avogadro). Ensure the initial geometry is reasonable, with the intramolecular hydrogen bond correctly depicted.

  • Geometry Optimization: Perform a full geometry optimization without constraints using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation finds the lowest energy conformation of the molecule in the gas phase.

  • Frequency Calculation: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It calculates the vibrational frequencies and intensities, allowing for the generation of a theoretical IR spectrum. A scaling factor (e.g., ~0.96-0.98 for B3LYP) is often applied to the calculated frequencies to better match experimental values.[2]

  • NMR Calculation: Using the same optimized geometry, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This will compute the absolute magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) at the same level of theory.

Part 3: Correlation and Comparison – Where Theory Meets Reality

The true power of this dual approach lies in the direct comparison of the data sets. Discrepancies can be as illuminating as perfect matches, often pointing to environmental effects (like solvent or crystal packing) that are not accounted for in gas-phase theoretical models.

Comparison of Spectroscopic Data

The table below summarizes the expected correlation between the experimental data gathered and the results from a standard DFT calculation.

ParameterExperimental ValueTheoretical Prediction (DFT)Correlation & Insights
¹H NMR (δ, ppm)
Phenolic OH~12.0[1]Highly deshielded (~11-13 ppm)Excellent agreement confirms the strong intramolecular H-bond. The precise value is sensitive to the theoretical method.
Aromatic CH6.9 - 7.4[1]Calculated values should show the same pattern of splitting and relative shifts.Good correlation is expected. DFT helps assign specific protons to specific signals, which can be ambiguous experimentally.
Methyl CH₃~2.6[1]~2.5-2.7 ppmExcellent agreement is expected for this relatively simple chemical environment.
FTIR (cm⁻¹)
O-H StretchBroad, ~3000-2500~3100-3200 (unscaled)DFT predicts a single frequency, while experimentally it is a broad band due to dynamic effects. The calculated low frequency confirms the H-bond.
C=O Stretch~1620-1640~1630-1650 (scaled)Very good agreement after applying a standard scaling factor. This confirms the weakening of the C=O bond.
Molecular Geometry
O-H···O distanceNot directly measured here~1.8 - 1.9 ÅDFT provides a precise value for the hydrogen bond length, a key structural parameter.
Aromatic RingPlanarPlanarBoth methods agree on the overall planarity of the core structure.
Alternative Compound: 4'-Fluoro-2'-hydroxyacetophenone

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow Sample 5'-Fluoro-2'-hydroxyacetophenone (Solid Sample) NMR_Exp NMR Spectroscopy Sample->NMR_Exp FTIR_Exp FTIR Spectroscopy Sample->FTIR_Exp MS_Exp Mass Spectrometry Sample->MS_Exp Exp_Data Experimental Spectra & Molecular Weight NMR_Exp->Exp_Data FTIR_Exp->Exp_Data MS_Exp->Exp_Data Correlation Data Correlation & Structural Validation Exp_Data->Correlation Model In Silico Model DFT DFT Calculations (Opt, Freq, NMR) Model->DFT Theo_Data Predicted Spectra & Optimized Geometry DFT->Theo_Data Theo_Data->Correlation

Conclusion

The comprehensive analysis of 5'-Fluoro-2'-hydroxyacetophenone demonstrates the profound synergy between experimental measurement and theoretical computation. Experimental techniques provide tangible, real-world data, confirming the presence of key structural features like the intramolecular hydrogen bond through NMR and FTIR spectroscopy. Simultaneously, DFT calculations provide a powerful predictive model that not only corroborates these findings but also offers deeper insights into the molecule's geometry and electronic structure that are not directly accessible through routine experiments. By correlating these two domains, researchers can achieve a higher level of confidence in their structural assignments and a more nuanced understanding of the molecule's properties, accelerating discovery and innovation in drug development and materials science.

References

  • Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy. (2024). MDPI. Retrieved January 24, 2026, from [Link]

  • Rizal, M. R., & Ng, S. W. (2008). 4′-Fluoro-2′-hydroxyacetophenone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o916. Retrieved January 24, 2026, from [Link]

  • Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy. (2024). National Institutes of Health (NIH). Retrieved January 24, 2026, from [Link]

  • Investigation of Spectroscopic and Electronic Properties of 2- Hydroxyacetophenone Methanesulfonylhydrazone By Dft Method. (2024). WSEAS. Retrieved January 24, 2026, from [Link]

  • 5-Fluoro-2-hydroxyacetophenone. (n.d.). NIST Chemistry WebBook. Retrieved January 24, 2026, from [Link]

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Inter-laboratory comparison of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-laboratory Guide to the Analysis of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone: A Comparative Study of HPLC Methodologies

Introduction

2-Chloro-5'-fluoro-2'-hydroxy-acetophenone is a substituted acetophenone derivative that serves as a critical intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its precise quantification is paramount for ensuring the quality, efficacy, and safety of final drug products. The development and validation of robust analytical methods are therefore essential stages in the pharmaceutical manufacturing process.[3][4]

However, the successful transfer and implementation of an analytical method across different laboratories present a significant challenge. Inter-laboratory variability, arising from differences in equipment, reagents, and analyst technique, can lead to inconsistent results, complicating regulatory submissions and quality control. To address this, inter-laboratory comparison studies are performed to assess the reproducibility of an analytical method and to ensure that different laboratories can obtain comparable results.[5][6]

This guide presents a framework for an inter-laboratory comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. By providing detailed experimental protocols, a robust statistical evaluation framework, and field-proven insights, this guide aims to establish a benchmark for reliable and transferable analysis of this key pharmaceutical intermediate.

Comparative Analytical Methodologies

The selection of an analytical method is driven by the physicochemical properties of the analyte. 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone is an aromatic ketone, making it an ideal candidate for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[7] We will compare two common RP-HPLC methods, differing primarily in their stationary phase, to evaluate performance and robustness.

  • Method A: Conventional C18 Stationary Phase. This method utilizes a traditional C18 (octadecylsilane) column, the workhorse of reversed-phase chromatography, known for its strong hydrophobic retention of nonpolar and moderately polar compounds.

  • Method B: Phenyl-Hexyl Stationary Phase. This method employs a column with a phenyl-hexyl stationary phase, which provides alternative selectivity. The phenyl group offers π-π interactions with aromatic analytes, which can be advantageous for separating structurally similar compounds and may offer improved peak shape for aromatic ketones.

The objective is to determine which stationary phase provides superior performance in terms of specificity, precision, and reproducibility across multiple laboratory environments.

Design of the Inter-laboratory Study

A well-designed inter-laboratory study is crucial for generating meaningful and statistically sound data. The design of this study is grounded in principles outlined by the International Council for Harmonisation (ICH) and ISO standards.[6][8]

Study Objectives:
  • To determine the repeatability and reproducibility of HPLC Method A and Method B for the quantification of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone.

  • To compare the performance characteristics of the two HPLC methods.

  • To identify potential sources of inter-laboratory analytical variability.

  • To provide a recommendation for a standardized, robust method for routine quality control.

Participant Laboratories:

A minimum of eight qualified pharmaceutical analysis laboratories will be selected to participate. To ensure a representative cross-section, participants should include a mix of research and development labs, contract research organizations (CROs), and manufacturing quality control units.[6]

Test Sample:

A single, homogenous batch of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone will be prepared and distributed by a central coordinating laboratory. Each participant will receive:

  • One vial containing the high-purity reference standard.

  • Three vials of the test sample, prepared at a target concentration of 1.0 mg/mL in diluent. These will be labeled as Sample 1, Sample 2, and Sample 3 for replicate analysis.

The stability of the analyte in the prepared sample solution is a key validation parameter to ensure that sample degradation does not contribute to variability.[9]

Workflow for the Inter-laboratory Comparison

The overall workflow is designed to ensure a systematic and controlled comparison, from sample distribution to final data analysis.

Interlaboratory_Study_Workflow CoordinatingLab Coordinating Lab PrepSamples Prepare & Homogenize Test Samples & Reference CoordinatingLab->PrepSamples Distribute Distribute Samples & Protocols to Participants PrepSamples->Distribute ParticipatingLabs Participating Labs (N≥8) Distribute->ParticipatingLabs AnalysisA Analyze Samples using Method A ParticipatingLabs->AnalysisA AnalysisB Analyze Samples using Method B ParticipatingLabs->AnalysisB ReportData Report Results to Coordinating Lab AnalysisA->ReportData AnalysisB->ReportData StatisticalAnalysis Statistical Analysis (Outlier Tests, ANOVA) ReportData->StatisticalAnalysis FinalReport Generate Final Report (Method Comparison & Recommendations) StatisticalAnalysis->FinalReport

Caption: Workflow of the inter-laboratory comparison study.

Experimental Protocols

Participating laboratories must adhere strictly to the following protocols. Any deviation must be documented and reported. The validation of analytical methods must demonstrate that the procedure is fit for its intended purpose.[10]

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile and HPLC-grade water (50:50, v/v).

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Test Sample Preparation (0.1 mg/mL): Pipette 5.0 mL of each provided Test Sample (Sample 1, 2, and 3) into separate 50 mL volumetric flasks and dilute to volume with the diluent.

Method A: C18 Column Protocol
  • Chromatographic System: HPLC with UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: 60% Acetonitrile, 40% Water, 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Method B: Phenyl-Hexyl Column Protocol
  • Chromatographic System: HPLC with UV detector.

  • Column: Phenyl-Hexyl, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: 55% Acetonitrile, 45% Water, 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Causality Note: The mobile phase for Method B is slightly adjusted to account for the different retention characteristics of the phenyl-hexyl phase, aiming for a similar retention time to Method A to ensure a fair comparison of peak shape and efficiency.

System Suitability

Before analysis, the system suitability must be verified.[11] Make five replicate injections of the Working Standard Solution. The system is suitable for use if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%.

Analysis Procedure
  • Perform a blank injection (diluent).

  • Inject the Working Standard Solution.

  • Inject each of the three prepared Test Samples in duplicate.

  • Calculate the concentration of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone in each sample preparation using the peak area response from the standard.

Data Analysis and Statistical Evaluation

The evaluation of inter-laboratory data requires robust statistical methods to determine the precision of the analytical procedures and to compare their performance.[12][13] The primary validation characteristics to be assessed are precision, specifically repeatability and reproducibility.[14]

Precision

Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[15]

  • Repeatability (Intra-laboratory precision): This measures the variability observed within a single laboratory over a short period, using the same analyst and equipment. It will be calculated from the results of the three replicate samples.

  • Reproducibility (Inter-laboratory precision): This measures the variability between different laboratories. It is determined by analyzing the results submitted by all participating laboratories.[6]

The relationship between these precision metrics is hierarchical.

Precision_Hierarchy Reproducibility Reproducibility (Between Laboratories) Intermediate Intermediate Precision (Within Laboratory, Different Conditions) Intermediate->Reproducibility Repeatability Repeatability (Within Laboratory, Same Conditions) Repeatability->Intermediate Variability Sources of Variability Lab Different Labs Variability->Lab Day Different Days Variability->Day Analyst Different Analysts Variability->Analyst Equipment Different Equipment Variability->Equipment Lab->Reproducibility Day->Reproducibility Day->Intermediate Analyst->Reproducibility Analyst->Intermediate Equipment->Reproducibility Equipment->Intermediate

Caption: Hierarchy of precision as defined by ICH guidelines.

Statistical Tests
  • Outlier Analysis: Cochran's C test will be used to identify laboratories with significantly larger intra-laboratory variance (repeatability issues). Grubbs' test will be used to identify laboratories whose mean values deviate significantly from others. Any outliers will be investigated and may be excluded from the final statistical analysis with justification.

  • Analysis of Variance (ANOVA): A one-way ANOVA will be performed on the data sets from both Method A and Method B to calculate the repeatability standard deviation (s_r) and the between-laboratory standard deviation (s_L). The reproducibility standard deviation (s_R) can then be calculated.

  • Method Performance Comparison: The F-test will be used to compare the overall variances (reproducibility) of Method A and Method B to determine if there is a statistically significant difference in their precision.

Hypothetical Results and Discussion

The following tables summarize the expected data from the inter-laboratory study.

Table 1: Summary of Results for 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone (Assigned Value = 1.000 mg/mL)

LaboratoryMethod A Mean (mg/mL)Method B Mean (mg/mL)Method A Intra-Lab RSD (%)Method B Intra-Lab RSD (%)
11.0051.0020.450.35
20.9890.9950.610.42
31.0121.0080.520.38
40.9980.9990.480.33
51.0211.0150.550.45
60.9850.9910.650.48
71.0091.0040.430.31
80.9930.9960.580.40

Table 2: Statistical Summary of Method Performance

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Grand Mean (mg/mL)1.0021.0010.980 - 1.020
Repeatability Std. Dev. (s_r)0.00580.0041-
Repeatability RSD (RSD_r)0.58%0.41%≤ 1.0%
Reproducibility Std. Dev. (s_R)0.01450.0095-
Reproducibility RSD (RSD_R)1.45%0.95%≤ 2.0%
Discussion of Results

Based on the hypothetical data, both methods demonstrate acceptable performance within the predefined acceptance criteria, which are typically established based on the intended use of the analytical procedure.[10] However, Method B (Phenyl-Hexyl) shows superior performance across all key precision metrics.

  • Repeatability: The lower intra-laboratory RSD for Method B suggests that it is more precise under identical operating conditions. This could be attributed to better peak shape and resolution afforded by the π-π interactions between the phenyl-hexyl stationary phase and the aromatic analyte, making peak integration more consistent.

  • Reproducibility: The significantly lower reproducibility RSD for Method B (0.95% vs. 1.45%) is the most critical finding. It indicates that Method B is more robust and less susceptible to inter-laboratory variations such as differences in HPLC systems, column batches, or environmental conditions. This enhanced robustness is a compelling reason to select it as the preferred method for transfer and routine use.

Recommendations and Best Practices

Based on the comparative data, Method B (Phenyl-Hexyl stationary phase) is recommended for the routine analysis of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone. It demonstrates superior precision and robustness, which are critical for ensuring consistent quality control across multiple sites.

To ensure the successful implementation of this method, the following best practices are advised:

  • Standardized SOP: A detailed Standard Operating Procedure (SOP) based on the validated method should be distributed to all laboratories.

  • Analyst Training: All analysts should be thoroughly trained on the SOP, with a particular focus on sample preparation and system suitability criteria.

  • Column Equivalency: If a different brand of Phenyl-Hexyl column is used, a column equivalency study should be performed to ensure comparable results.

  • Control Charting: Laboratories should implement control charts for the analysis, plotting the results of control standards over time to monitor method performance continuously.

Conclusion

This guide has outlined a comprehensive framework for conducting an inter-laboratory comparison of two HPLC methods for the analysis of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone. Through a rigorous study design, detailed protocols, and robust statistical analysis, we can effectively evaluate and compare the performance of analytical methods. The hypothetical results demonstrate the superiority of a Phenyl-Hexyl stationary phase over a traditional C18 phase for this specific analyte, highlighting its enhanced precision and reproducibility. By adopting the recommended method and associated best practices, pharmaceutical organizations can improve the reliability and transferability of their analytical procedures, ultimately ensuring the consistent quality of their products.

References

  • Google Patents. (n.d.). CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone.
  • Chavda, V., et al. (2010). Analytical method validation: A brief review.
  • Eureka | Patsnap. (n.d.). Preparation process of 5-fluoro-2-hydroxyacetophenone.
  • BenchChem. (n.d.). Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 2'-Aminoacetophenone Derivatives. Retrieved from .

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
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  • SIELC Technologies. (n.d.). HPLC Method for Phenol - Acetone Production and Impurities.
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  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from .

  • Xie, M. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org.
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Tmej, L., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central.
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  • Pharma Pathway. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from .

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from .

  • Becerril, J., & Rios, F. J. (n.d.). STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Centro Nacional de Metrología.
  • Allard, A., & Amarouche, S. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound within your laboratory, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone, a halogenated organic compound that demands careful management. Our objective is to empower you with the knowledge to not only comply with safety regulations but to also understand the chemical principles underpinning these essential procedures.

Understanding the Hazard Profile

Key Hazards Include:

  • Toxicity: Harmful if swallowed, and may be fatal if inhaled in high concentrations.[1]

  • Irritation: Causes skin irritation and serious eye damage.[1][2] It may also cause respiratory irritation.[2][3]

  • Sensitization: May cause an allergic skin reaction.[1]

  • Lachrymator: This class of compounds can cause tearing of the eyes.[1]

  • Environmental Hazard: Halogenated organic compounds are often persistent in the environment and require special disposal considerations to prevent contamination.[4]

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral)Harmful if swallowed.[2]
Skin Corrosion/IrritationCauses skin irritation.[2]
Serious Eye Damage/IrritationCauses serious eye irritation.[2]
Specific target organ toxicityMay cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, stringent adherence to PPE protocols is non-negotiable. The following PPE should be worn at all times when handling 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone, including during disposal procedures:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and dispose of them properly after handling.

  • Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, must be conducted in a certified chemical fume hood to avoid inhalation.[5]

Disposal of Bulk Quantities: The Primary Pathway

For any quantity of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone beyond trace amounts of residue, the only acceptable method of disposal is through a licensed hazardous waste disposal company.

Core Principles for Bulk Disposal:

  • Do Not Dispose Down the Drain: Halogenated organic compounds should never be disposed of in the sewer system.

  • Segregation is Key: This compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[4][6][7] Do not mix it with non-halogenated organic waste, as this complicates and increases the cost of disposal.

  • Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("2-Chloro-5'-fluoro-2'-hydroxy-acetophenone"), and the associated hazards (e.g., "Toxic," "Irritant").[6]

  • Secure Containment: Use a leak-proof, chemically compatible container with a secure lid.[8] Ensure the container is not overfilled, leaving at least 10% headspace for vapor expansion.[8]

The following workflow outlines the decision-making process for the disposal of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone.

G start Start: Have 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone for disposal decision_quantity Is it a bulk quantity or trace residue? start->decision_quantity bulk_disposal Collect in a labeled 'Halogenated Organic Waste' container. decision_quantity->bulk_disposal Bulk trace_residue Trace residue in container or minor spill. decision_quantity->trace_residue Trace contact_ehs Contact Environmental Health & Safety (EHS) for pickup by a licensed hazardous waste contractor. bulk_disposal->contact_ehs end End: Proper Disposal contact_ehs->end decision_decontaminate Decontaminate in a fume hood? trace_residue->decision_decontaminate decision_decontaminate->bulk_disposal No decontamination_protocol Follow laboratory-scale decontamination protocol. decision_decontaminate->decontamination_protocol Yes disposal_after_decontamination Dispose of the resulting solution as hazardous waste. decontamination_protocol->disposal_after_decontamination disposal_after_decontamination->contact_ehs

Caption: Decision workflow for the disposal of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone.

Laboratory-Scale Decontamination of Trace Residues

For trace residues in empty containers or minor spills, a chemical neutralization step can be employed to reduce the hazard before final collection as hazardous waste. This procedure is based on the reactivity of the ketone functional group with sodium bisulfite to form a water-soluble adduct. This should only be performed by trained personnel in a chemical fume hood.

Experimental Protocol: Decontamination of Trace Residues

Materials:

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Ethanol

  • Appropriate waste container for halogenated organic waste

Procedure:

  • Preparation of Decontamination Solution: In a beaker, prepare a saturated solution of sodium bisulfite in a 1:1 mixture of water and ethanol. The ethanol aids in wetting the surfaces and solubilizing the organic residue.

  • Application: Carefully rinse the contaminated container or wipe the spilled area with the sodium bisulfite solution. For a container, fill it to about 10% of its volume, cap it securely, and shake to ensure the entire inner surface is wetted. Let it stand for at least 30 minutes to allow for the reaction to proceed. For a spill, apply the solution to a sorbent material and wipe the area.

  • Collection: Collect all the rinsate and used sorbent materials in a designated "Halogenated Organic Waste" container.

  • Final Rinse: Rinse the decontaminated container with a small amount of water and collect this rinsate in the same waste container.

  • Disposal: The collected waste, although treated, should still be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Causality of Experimental Choices:

  • Sodium Bisulfite: This reagent is a well-established method for the derivatization of aldehydes and some ketones.[9] It acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetophenone.[10] This reaction forms a charged bisulfite adduct, which is significantly more water-soluble than the parent compound, facilitating its removal and containment in an aqueous solution.[9]

  • Ethanol/Water Solvent: The use of a co-solvent system is crucial. 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone is likely poorly soluble in water alone. Ethanol increases the solubility of the organic compound, allowing for more efficient interaction with the aqueous sodium bisulfite.

Regulatory Compliance: A Shared Responsibility

The disposal of hazardous waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[11] As a generator of hazardous waste, you are responsible for its proper identification, management, and disposal from "cradle-to-grave."[12] Always consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

  • Thermo Fisher Scientific. (2025, September 7).
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  • MilliporeSigma. (2025, November 6).
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide moves beyond a simple checklist, offering a comprehensive framework rooted in scientific principles to ensure your protection. Here, we will delve into the causality behind each safety recommendation, providing you with the knowledge to create a self-validating system of laboratory safety.

Understanding the Hazard Profile

2-Chloro-5'-fluoro-2'-hydroxy-acetophenone and its structural analogs present a range of health hazards that necessitate stringent safety protocols.[1][2] The primary risks are associated with direct contact and inhalation. While specific toxicological data for this compound may be limited, the known hazards of similar acetophenone derivatives provide a strong basis for a cautious approach.[3][4][5]

The compound is classified as a hazardous substance that can cause significant irritation and potential long-term health effects.[2][6] It is crucial to handle this chemical with the understanding that it can be harmful if swallowed, cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[2]

Hazard ClassificationDescription of Risk
Acute Oral Toxicity Harmful if swallowed, potentially causing systemic effects.[2][6]
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact can lead to more severe reactions.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation and potential damage.[1][2][3][4] Some related compounds are lachrymators, meaning they induce tearing.[3][4]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or mist.[1][2][3][7]
Skin Sensitization May cause an allergic skin reaction in some individuals.[3]

The Core of Protection: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. Each component is chosen to mitigate a specific set of risks identified in the hazard assessment.

Eye and Face Protection: The First Line of Defense

Direct ocular exposure is a primary concern. This chemical can cause serious eye irritation, and related compounds are known to be lachrymators (tear-producing agents).[3][4][5]

  • Mandatory Equipment: Always wear tight-sealing safety goggles that conform to EN166 or NIOSH standards.[8][9]

  • Enhanced Protection: When there is a risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[9]

  • Causality: The tight seal of goggles is critical to prevent vapors and fine dust from reaching the eyes. A face shield provides a broader barrier against splashes during transfers or solution preparations.[9]

  • Contact Lenses: Avoid wearing contact lenses when handling this chemical, as they can trap the substance against the eye and make flushing more difficult. If exposure occurs, remove lenses immediately while rinsing.[10]

Skin and Body Protection: An Impermeable Barrier

This compound is known to cause skin irritation, and absorption through the skin may be harmful.[1][2][4] Therefore, a robust barrier is non-negotiable.

  • Gloves: Wear chemical-resistant gloves tested according to EN 374 standards.[8]

    • Recommended Materials: Based on data for similar aromatic ketones, suitable materials include Butyl, Neoprene, and Viton®.[11] Always check with the glove manufacturer for specific breakthrough times.

    • Technique: Use the double-gloving technique for added protection, especially during tasks with a higher risk of splashes. Always inspect gloves for any signs of degradation or puncture before use.

  • Lab Coat/Protective Clothing: A full-length laboratory coat is mandatory. For larger quantities or tasks with a high splash potential, a chemically resistant apron or suit (e.g., Tychem®) is recommended.[11]

  • Footwear: Closed-toe shoes are required at all times in the laboratory. For tasks involving potential spills, wear safety footwear.

Respiratory Protection: Safeguarding Your Inhalation Pathway

Inhalation of dust or aerosols can cause respiratory tract irritation.[2][6][7]

  • When is it necessary? Respiratory protection is required when handling the solid outside of a fume hood, or if there is any potential for aerosol generation.

  • Type of Respirator: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are at risk of being exceeded.[9] An N95 dust mask may be sufficient for minor handling of solids, but for any procedure likely to generate significant dust or aerosols, a respirator with an organic vapor cartridge (Type A filter) is recommended.[8][9]

  • Engineering Controls: The primary method for controlling inhalation hazards is the use of engineering controls. Always handle this chemical within a certified chemical fume hood to minimize airborne concentrations.[9]

PPE ComponentSpecificationRationale
Eye Protection Tight-sealing safety goggles (EN166/NIOSH approved).[8][9]Prevents eye irritation and damage from dust, vapor, and splashes.[1][2]
Face Protection Full-face shield (in addition to goggles).Protects the entire face from splashes during high-risk procedures.[9]
Hand Protection Chemical-resistant gloves (e.g., Butyl, Neoprene).[11] Double-gloving recommended.Prevents skin irritation and potential systemic effects from dermal absorption.[1][2]
Body Protection Full-length lab coat. Chemically resistant apron for splash risks.Protects skin from contamination and prevents the spread of the chemical.
Respiratory NIOSH/MSHA-approved respirator with appropriate cartridges.[9]Prevents respiratory tract irritation from inhalation of dust or aerosols.[2]

Step-by-Step Safe Handling Workflow

Adherence to a strict, sequential workflow is critical for minimizing exposure risk from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Designate & Prepare Work Area in Fume Hood gather_ppe 2. Assemble & Inspect All Required PPE prep_area->gather_ppe Verify Area is Clear don_ppe 3. Don PPE (Lab coat, goggles, gloves) gather_ppe->don_ppe Check PPE Integrity weigh_transfer 4. Weigh & Transfer Chemical Inside Fume Hood don_ppe->weigh_transfer Enter Handling Phase solubilize 5. Solubilize or React (Keep in sealed containers) weigh_transfer->solubilize Use Low-Flow Ventilation decontaminate 6. Decontaminate Surfaces & Glassware solubilize->decontaminate Complete Experiment doff_ppe 7. Doff PPE in Correct Order decontaminate->doff_ppe Ensure Area is Clean dispose 8. Segregate & Dispose of Waste Properly doff_ppe->dispose Final Safety Step

Caption: Workflow for Safely Handling 2-Chloro-5'-fluoro-2'-hydroxy-acetophenone.

Emergency Procedures: Your Immediate Action Plan

In the event of an exposure, a rapid and correct response can significantly mitigate harm.[12]

Skin Contact
  • Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[4][10]

  • While rinsing, remove all contaminated clothing and shoes.[2][10]

  • Do not use solvents to wash the skin.[10]

  • Seek immediate medical attention.[4]

Eye Contact
  • Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of all surfaces.[4][10][13]

  • Use an eyewash station if available.[10]

  • Remove contact lenses if present and easy to do so, but do not delay flushing.[10]

  • Seek immediate medical attention.[4][10]

Inhalation
  • Move the individual to fresh air immediately.[4]

  • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[4]

  • Seek immediate medical attention.[4]

Ingestion
  • Do NOT induce vomiting.[4]

  • If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4]

  • Seek immediate medical attention.[4]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling lifecycle of this chemical.

  • Decontamination: All surfaces and equipment should be wiped down with an appropriate solvent (check the SDS for compatible materials) followed by soap and water. Ensure decontamination is performed within a fume hood.

  • Waste Disposal:

    • Chemical waste must be disposed of in accordance with all local, regional, and national regulations.[7][14]

    • Do not mix with other waste.[14] Leave chemicals in their original or appropriately labeled containers.[7][14]

    • Contaminated materials, including gloves, bench paper, and disposable lab coats, should be collected in a designated, sealed hazardous waste container for proper disposal by your institution's environmental health and safety department.

By integrating these protocols into your daily laboratory operations, you build a deep and resilient culture of safety. This guide serves as your partner in that endeavor, providing the authoritative grounding you need to work confidently and securely.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.